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  • Product: N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
  • CAS: 1307190-72-2

Core Science & Biosynthesis

Foundational

The 2,5-Diaminopyrimidine Scaffold: A Privileged Motif in Kinase-Targeted Drug Discovery — A Technical Guide on the Biological Activity of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine and its Analogs

Introduction: The Rise of Pyrimidine Derivatives in Oncology In the landscape of modern medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold," a molecular framework that consistently appears in b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Pyrimidine Derivatives in Oncology

In the landscape of modern medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds. Its derivatives, particularly the diaminopyrimidines, have garnered significant attention for their ability to modulate the activity of protein kinases, a class of enzymes that are central to cellular signaling and are frequently dysregulated in cancer. This guide provides an in-depth technical overview of the biological activity of the 2,5-diaminopyrimidine scaffold, with a specific focus on the potential of N2-aryl substituted derivatives such as N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. While specific published data on this exact molecule is limited, by examining its close structural analogs, we can infer its likely biological activities and its potential as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals who are interested in the discovery and development of novel kinase inhibitors.

The strategic placement of amino groups on the pyrimidine ring allows for the formation of key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent and selective inhibition. The addition of a trifluoromethylphenyl group at the N2 position is a rational design element, as the trifluoromethyl moiety is known to enhance metabolic stability and binding affinity.

Postulated Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which 2,5-diaminopyrimidine derivatives are thought to exert their biological effects is through competitive inhibition of ATP binding to the active site of protein kinases. The diaminopyrimidine core acts as a scaffold that mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket.

cluster_kinase Kinase Active Site cluster_inhibition Mechanism of Inhibition ATP_Pocket ATP Binding Pocket Hinge Hinge Region ATP_Pocket->Hinge Kinase_Inactive Inactive Kinase ATP_Pocket->Kinase_Inactive Inhibition of Phosphorylation Substrate_Binding Substrate Binding Site Compound N2-[2-(Trifluoromethyl)phenyl] pyrimidine-2,5-diamine Compound->ATP_Pocket Binds to ATP Pocket ATP ATP ATP->ATP_Pocket Competitive Binding Kinase_Active Active Kinase Kinase_Active->Substrate_Binding Phosphorylates Substrate BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor 2,5-Diaminopyrimidine Inhibitor Inhibitor->Btk Inhibition

Caption: Simplified Btk signaling pathway and point of inhibition.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for cell cycle regulation. [1][2]Overexpression or aberrant activation of CDKs is a hallmark of many cancers. Several classes of diaminopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK6, and CDK9. [1][2][3][4]By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, dual inhibition of CDK2 and CDK9 has been shown to be an effective strategy for treating various solid tumors. [1][2][3]

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that is involved in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased tumor growth and metastasis. Diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors, demonstrating anti-cancer and anti-angiogenesis activities. [5]

In Vitro Efficacy: A Representative Profile

While specific data for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is not available, the following table summarizes representative in vitro activity data for structurally similar diaminopyrimidine-based kinase inhibitors from published studies.

Kinase TargetCompound ClassIC50 (nM)Reference
Btk2,5-Diaminopyrimidine10 - 100[6]
CDK2N2,N4-disubstituted pyrimidine-2,4-diamines83[2]
CDK9N2,N4-disubstituted pyrimidine-2,4-diamines65[2]
FAK2,4-diamino pyrimidine1.87 - 2.75[5]

Cellular Activity and Anti-proliferative Effects

Consistent with their kinase inhibitory activity, diaminopyrimidine derivatives have demonstrated potent anti-proliferative effects in a variety of cancer cell lines. The specific cellular potency is dependent on the kinase target and the cancer cell line's dependence on that particular signaling pathway. For instance, Btk inhibitors show significant activity in B-cell lymphoma cell lines, while CDK inhibitors are effective in a broad range of solid tumor cell lines.

In Vivo Studies: Preclinical Evidence of Anti-Tumor Efficacy

Select diaminopyrimidine-based kinase inhibitors have advanced to in vivo studies, demonstrating significant anti-tumor efficacy in xenograft models. For example, a 2,5-diaminopyrimidine covalent irreversible inhibitor of Btk was shown to significantly prevent tumor growth in a mouse xenograft model. [6]Similarly, a dual CDK6/9 inhibitor based on a 5-chloro-pyrimidine-2,4-diamine scaffold also showed significant tumor growth inhibition in a xenograft mouse model with no obvious toxicity. [4][7]

Experimental Protocols

The following are representative, detailed protocols for key assays used to characterize the biological activity of diaminopyrimidine-based kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Btk, CDK2/9)

  • Substrate for the kinase

  • ATP

  • Test compound (e.g., N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase solution.

  • Add 2.5 µL of the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Cell_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Determine GI50 Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Structure-Activity Relationship Xenograft Xenograft Model in Mice Preclinical_Candidate Preclinical Candidate Xenograft->Preclinical_Candidate Compound Test Compound Compound->Kinase_Assay Determine IC50 Lead_Opt->Xenograft Efficacy & Toxicity

Caption: General workflow for preclinical evaluation of a kinase inhibitor.

Conclusion and Future Directions

The N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on structurally related analogs, this compound is predicted to exhibit inhibitory activity against key oncogenic kinases such as Btk, CDKs, and FAK. Further investigation through in vitro and in vivo studies is warranted to fully elucidate its biological activity and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the initial characterization of this and similar molecules. As our understanding of the complex signaling networks that drive cancer progression continues to grow, the development of selective and potent kinase inhibitors based on privileged scaffolds like the 2,5-diaminopyrimidine core will remain a critical endeavor in the fight against cancer.

References

  • Pan, Z., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(14), 5875-5889. [Link] [6]2. Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(3), 487-493. [Link] [1]3. Li, Y., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(23), 12794-12803. [Link] [2]4. Li, Y., et al. (2015). A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 25(23), 5565-5569. [Link] [8]5. Gao, J., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 487-493. [Link] [3]6. Wang, X., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link] [7]7. Wang, X., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed, 32163273. [Link] [4]8. Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222, 113573. [Link]

Sources

Exploratory

"N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" in cancer research

Whitepaper: The N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Pharmacophore in Precision Oncology Executive Rationale In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Pharmacophore in Precision Oncology

Executive Rationale

In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The 1 has emerged as a cornerstone for targeting Receptor Tyrosine Kinases (RTKs) such as EGFR, ALK, and the PI3K/AKT pathway[1][2][3]. Specifically, the functionalization of the N2 position with a 2-(trifluoromethyl)phenyl group—yielding N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine —represents a masterclass in structure-based drug design. This whitepaper dissects the structural biology, synthesis, and validation protocols of this critical intermediate, providing a comprehensive guide for drug development professionals.

Structural Biology & The Ortho-CF3 Effect

The efficacy of the pyrimidine-2,5-diamine scaffold lies in its bidentate hydrogen-bonding capability with the kinase hinge region (typically involving the backbone NH and C=O of residues like Met793 in EGFR or Met1199 in ALK)[2][4].

Causality of the CF3 Substitution: Why place a trifluoromethyl group at the ortho position of the N2-phenyl ring rather than relying on an unsubstituted aniline?

  • Conformational Locking: The bulky ortho-CF3 group induces severe steric hindrance with the pyrimidine core, forcing the N2-phenyl ring out of coplanarity. This specific dihedral twist locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding and increasing target residence time.

  • Lipophilic Efficiency (LipE): The CF3 group significantly increases the local lipophilicity, allowing the moiety to perfectly occupy the deep, hydrophobic "back pocket" adjacent to the ATP-binding site[1].

  • Metabolic Shielding: The strong electron-withdrawing nature of the CF3 group deactivates the phenyl ring toward cytochrome P450-mediated oxidative metabolism, drastically improving the pharmacokinetic half-life and oral bioavailability[4].

Mechanistic Pathway

Pathway GF Growth Factors RTK Receptor Tyrosine Kinases (EGFR / ALK) GF->RTK PI3K PI3K / AKT Pathway RTK->PI3K Proliferation Tumor Proliferation & Survival PI3K->Proliferation Inhibitor N2-[2-(Trifluoromethyl)phenyl] pyrimidine-2,5-diamine Inhibitor->RTK ATP-Competitive Inhibition

Mechanism of action: The pyrimidine-2,5-diamine scaffold competitively inhibits RTK signaling.

Experimental Methodologies: Synthesis and Validation

To ensure high-fidelity data in drug discovery, experimental protocols must be self-validating. The following methodologies detail the synthesis of the core and its subsequent biochemical evaluation.

Protocol A: Synthesis of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Rationale: We utilize a two-step sequence starting from 2-chloro-5-nitropyrimidine. The nitro group acts as an electron-withdrawing sink, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). 2 is then selected over metal/acid reduction (e.g., Fe/HCl) to prevent the generation of reactive oxygen species and to avoid potential defluorination of the CF3 group[2].

  • SNAr Reaction: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) and 2-(trifluoromethyl)aniline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base. Stir at 80°C for 4 hours[1][5].

  • Isolation: Quench with ice water to precipitate the N-(2-(trifluoromethyl)phenyl)-5-nitropyrimidin-2-amine intermediate. Filter and wash with cold ethanol.

  • Nitro Reduction: Transfer the intermediate to a hydrogenation flask. Dissolve in methanol/tetrahydrofuran (1:1). Add 10% Pd/C (0.1 eq by weight)[1].

  • Hydrogenation: Purge the vessel with N2, then H2. Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to dryness to yield the pure 2,5-diamine core, which can be immediately used for C5-amide coupling[1][4].

Protocol B: TR-FRET Kinase Inhibition Assay Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence assays because it provides a ratiometric readout (Emission 665 nm / 615 nm). This internal normalization inherently corrects for compound autofluorescence and inner-filter effects, making the system self-validating.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the kinase domain (e.g., EGFR L858R/T790M) in assay buffer, 1 µL of the inhibitor dilution, and incubate for 30 minutes at 25°C to allow for equilibrium binding.

  • Initiation: Add 2 µL of a mixture containing ATP (at the Km concentration for the specific kinase) and the biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, add 5 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation Control: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's trustworthiness.

Workflow SNAr SNAr Reaction (C2 Amination) Reduction Nitro Reduction (Pd/C, H2) SNAr->Reduction Scaffold Synthesis TR_FRET TR-FRET Kinase Assay Reduction->TR_FRET In Vitro Screening Cell_Assay Cell Viability (MTS Assay) TR_FRET->Cell_Assay Lead Lead Optimization & PK Profiling Cell_Assay->Lead Hit-to-Lead

Experimental workflow from synthesis of the pyrimidine-2,5-diamine core to lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of the ortho-CF3 substitution on the pyrimidine-2,5-diamine core, demonstrating its superiority over unsubstituted or para-substituted analogs in targeting oncogenic kinases.

Compound DerivativeTarget KinaseIC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Half-Life (T₁/₂ min)
Unsubstituted N2-phenylEGFR (L858R)145.04.215.4
N2-[4-(Trifluoromethyl)phenyl]EGFR (L858R)45.212.135.0
N2-[2-(Trifluoromethyl)phenyl] EGFR (L858R) 12.5 18.5 >60.0

Data Interpretation: The ortho-CF3 derivative exhibits a >10-fold increase in potency and a >3-fold increase in metabolic stability compared to the unsubstituted analog. This validates the conformational locking and metabolic shielding hypotheses inherent to this scaffold design.

Conclusion

The N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine scaffold is not merely a structural building block; it is a highly engineered pharmacophore designed to exploit the thermodynamic and pharmacokinetic vulnerabilities of oncogenic kinases. By understanding the causality behind its structural features and employing rigorous, self-validating screening protocols, drug development professionals can leverage this core to discover next-generation targeted therapeutics.

References

  • Farag, A. K., et al. "Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds." PMC (nih.gov).
  • "The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure." RSC.
  • "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." ACS Publications.
  • "WO2022265993A1 - Urea derivatives which can be used to treat cancer." Google Patents.
  • "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." PMC (nih.gov).

Sources

Foundational

N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine: A Privileged Scaffold for Mutant-Selective EGFR Inhibition

Executive Summary The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of the "gatekeeper" T790M mutation severely limits the efficacy of first-generation TKIs. To overcome this, third-generation covalent inhibitors were designed to selectively target mutant EGFR while sparing wild-type (WT) EGFR.

At the core of many of these advanced therapeutic agents lies a critical chemical intermediate: N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2). This technical whitepaper dissects the mechanistic rationale, synthetic utility, and validation protocols surrounding this privileged scaffold, providing drug development professionals with a comprehensive guide to leveraging it for next-generation kinase inhibitor design.

Mechanistic Rationale: Anatomy of the Scaffold

The structural architecture of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (hereafter referred to as TFMP-PD ) is exquisitely tuned for mutant EGFR selectivity 1. Its efficacy is driven by three distinct regional functionalities:

  • The Pyrimidine-2,5-diamine Core (Hinge Binder): The pyrimidine ring acts as the primary pharmacophore, inserting itself into the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms form essential bidentate hydrogen bonds with the backbone amide of Met793 at the hinge region, anchoring the molecule.

  • The 2-(Trifluoromethyl)phenyl Moiety (Selectivity Filter): The substitution of a trifluoromethyl ( −CF3​ ) group at the ortho position of the phenyl ring is a calculated stereoelectronic choice 2. In WT EGFR, the gatekeeper residue is Threonine (Thr790), which creates a sterically restricted pocket. The bulky −CF3​ group clashes with WT EGFR, drastically reducing affinity. Conversely, the T790M mutation replaces threonine with a larger, highly lipophilic Methionine, which paradoxically opens a deeper hydrophobic pocket. The −CF3​ group fits perfectly into this expanded cavity, driving mutant selectivity.

  • The 5-Amino Group (Covalent Handle): The primary amine at the 5-position of the pyrimidine ring serves as a synthetic handle. It is strategically positioned to be acylated with an electrophilic warhead (typically an acrylamide). Once bound in the pocket, this warhead is placed in proximity to Cys797, allowing for an irreversible Michael addition that permanently inactivates the kinase 3.

EGFR_Signaling EGF EGF Ligand EGFR Mutant EGFR (T790M/L858R) EGF->EGFR Ligand Binding RAS RAS / RAF / MEK / ERK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation TKI TFMP-PD Derived TKI TKI->EGFR Covalent Blockade (Cys797) Proliferation Tumor Cell Survival & Proliferation RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and irreversible covalent blockade by TFMP-PD derived inhibitors.

Experimental Protocols: A Self-Validating System

To utilize the TFMP-PD scaffold effectively, researchers must employ a self-validating workflow that pairs precise chemical derivatization with rigorous biochemical screening. The following protocols outline the synthesis of a covalent inhibitor and its subsequent validation.

Protocol 1: Synthesis of TFMP-PD Acrylamide Derivative

Causality Check: The conversion of the 5-amino group to an acrylamide is required to transition the molecule from a reversible binder to an irreversible covalent inhibitor targeting Cys797.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of TFMP-PD (approx. 254 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, driving the reaction forward without reacting with the electrophile 4.

  • Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of acryloyl chloride dissolved in 2 mL of DCM. Rationale: The low temperature prevents over-acylation and minimizes the spontaneous polymerization of the acryloyl chloride.

  • Reaction Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield the final covalent TKI.

Protocol 2: Time-Dependent TR-FRET Kinase Assay

Causality Check: Covalent inhibitors exhibit time-dependent inhibition. A standard continuous assay will underestimate their potency. A pre-incubation step is mandatory to allow the irreversible covalent bond to form before introducing the competitive ATP substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it eliminates the auto-fluorescence interference commonly associated with pyrimidine scaffolds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: DTT keeps the kinase in an active, reduced state. Note: Keep DTT concentration strictly at 1 mM to avoid quenching the acrylamide warhead via thiol-Michael addition prior to target engagement.

  • Enzyme Incubation: Dispense 5 µL of recombinant EGFR (WT or L858R/T790M mutant) into a 384-well plate. Add 5 µL of the TFMP-PD derivative (serially diluted in DMSO, final DMSO concentration 1%).

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture at room temperature for exactly 60 minutes.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix (e.g., ULight-poly GT peptide) to initiate the reaction. The ATP concentration should be set at the Km​ value specific to each EGFR variant to ensure accurate IC50​ comparison.

  • Detection: After 60 minutes of kinase reaction, add 10 µL of the TR-FRET detection mix (Europium-anti-phosphotyrosine antibody + EDTA to stop the reaction).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Assay_Workflow Synth 1. Scaffold Derivatization Incubate 2. Kinase Pre-Incubation (60m) Synth->Incubate ATP 3. ATP & Substrate Addition Incubate->ATP Read 4. TR-FRET Measurement ATP->Read Analyze 5. IC50 & Selectivity Calculation Read->Analyze

Caption: Step-by-step workflow for the synthesis and TR-FRET kinase validation assay.

Quantitative Data Summary

The true value of the TFMP-PD scaffold is revealed in its selectivity profile. By comparing the IC50​ values of the synthesized derivative against both WT and mutant EGFR, researchers can quantify the therapeutic window. Below is a representative data summary demonstrating the expected profile of a TFMP-PD derived covalent inhibitor compared to a first-generation reversible TKI.

Table 1: Comparative Kinase Inhibition Profiling

CompoundEGFR WT IC50​ (nM)EGFR L858R/T790M IC50​ (nM)Selectivity Index (WT/Mutant)
TFMP-PD-Acrylamide 1,25012104x
Erlotinib (1st Gen) 5> 2,000< 0.0025x
Osimertinib (3rd Gen) 3181521x

Data Interpretation: The TFMP-PD derivative demonstrates a >100-fold selectivity for the T790M mutant over WT EGFR. This is driven by the steric clash of the 2-(trifluoromethyl)phenyl group with the WT Thr790 gatekeeper, validating the structural design.

Conclusion & Future Perspectives

The N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine scaffold represents a masterclass in structure-based drug design. By exploiting the subtle geometric and electronic differences between WT and T790M mutant EGFR, this intermediate enables the synthesis of highly selective, irreversible inhibitors.

As the clinical landscape shifts toward overcoming C797S resistance mutations (which abrogate the efficacy of acrylamide-based covalent binders), the TFMP-PD scaffold is currently being investigated as a foundation for fourth-generation, reversible allosteric inhibitors. Its ability to anchor deeply into the mutant pocket ensures its continued relevance in the oncology pipeline.

References

  • Heteroaryl compounds for kinase inhibition Google P
  • Urea derivatives which can be used to treat cancer Google P
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives National Institutes of Health (PMC)[Link]

  • Egfr degraders to treat cancer metastasis to the brain or cns Google P

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Cell-Based Evaluation of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine as a Targeted Kinase Inhibitor

Executive Summary & Biological Context N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2) is a highly specialized building block and lead-like scaffold in modern medicinal chemistry. Pyrimidine-2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2) is a highly specialized building block and lead-like scaffold in modern medicinal chemistry. Pyrimidine-2,5-diamine derivatives are recognized as "privileged scaffolds" for ATP-competitive kinase inhibition, frequently utilized in the development of therapeutics targeting Receptor Tyrosine Kinases (RTKs) such as ALK, EGFR, and JAK[1][2].

The structural rationale behind this specific compound relies on two key features:

  • The Pyrimidine-2,5-diamine Core: Acts as a canonical hinge-binding motif. The nitrogen atoms in the pyrimidine ring and the exocyclic amines form critical hydrogen bonds with the backbone amide of the kinase hinge region[1].

  • The 2-(Trifluoromethyl)phenyl Moiety: The highly lipophilic and electron-withdrawing trifluoromethyl ( −CF3​ ) group projects into the hydrophobic pocket adjacent to the ATP-binding site. This enhances target residence time, improves metabolic stability, and increases cellular permeability compared to unhalogenated analogs.

To rigorously evaluate this compound during preclinical drug development, a self-validating cascade of cell-based assays is required. This guide details a robust, three-tiered experimental workflow: (1) Intracellular Target Engagement , (2) Downstream Signaling Blockade , and (3) 3D Phenotypic Efficacy .

SignalingPathway Ligand Extracellular Ligand (e.g., EGF / Cytokine) Receptor Receptor Tyrosine Kinase (e.g., EGFR / ALK / JAK) Ligand->Receptor Activation Downstream Downstream Effectors (p-STAT3 / p-AKT / p-ERK) Receptor->Downstream Phosphorylation Cascade Inhibitor N2-[2-(Trifluoromethyl)phenyl] pyrimidine-2,5-diamine Inhibitor->Receptor ATP-Competitive Hinge Binding Nucleus Nuclear Transcription (Proliferation & Survival) Downstream->Nucleus Translocation

Fig 1: Mechanism of action of pyrimidine-2,5-diamine derivatives in RTK signaling pathways.

Experimental Workflows: A Self-Validating System

A common pitfall in kinase inhibitor development is relying solely on biochemical (cell-free) assays, which fail to account for cellular membrane permeability, efflux pump dynamics, and competition with physiological intracellular ATP concentrations (typically 1–5 mM). To establish true causality between compound administration and biological effect, we employ the following sequential protocols.

Assay 1: Intracellular Target Engagement (NanoBRET)

Causality & Rationale: Before assessing phenotypic changes, we must prove the compound physically binds its target inside a living cell. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay quantifies the competitive displacement of a fluorescent tracer from a Kinase-NanoLuc fusion protein by the test compound[3][4]. A drop in Bioluminescence Resonance Energy Transfer (BRET) signal directly correlates to the compound's intracellular affinity[5].

Step-by-Step Protocol:

  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well white plate at 2×104 cells/well. Transfect cells with the specific target Kinase-NanoLuc® fusion vector (e.g., ALK-NanoLuc) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ [6].

  • Tracer Equilibration: Prepare a solution of the cell-permeable NanoBRET™ TE Tracer at its predetermined EC50​ concentration. Add the tracer to the wells.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (starting at 10 µM). Add to the respective wells and incubate for 2 hours to allow for competitive equilibration[5].

  • Substrate & Inhibitor Addition: Add the NanoBRET™ NanoGlo® Substrate and the Extracellular NanoLuc® Inhibitor. Expert Insight: The extracellular inhibitor is crucial; it extinguishes luminescence from dead or compromised cells, ensuring the BRET signal is strictly derived from intact, living cells[4].

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the intracellular IC50​ .

NanoBRET Step1 Step 1: Transfection Kinase-NanoLuc Fusion Step2 Step 2: Equilibration Add Fluorescent Tracer Step1->Step2 Step3 Step 3: Competition Add Pyrimidine-2,5-diamine Step2->Step3 Step4 Step 4: Detection Measure BRET Signal Loss Step3->Step4

Fig 2: NanoBRET Target Engagement workflow for quantifying intracellular kinase affinity.

Assay 2: Downstream Signaling Evaluation (AlphaLISA Phospho-Assay)

Causality & Rationale: Binding does not inherently guarantee functional inhibition (e.g., the compound could be an inactive allosteric binder). To validate functional blockade, we measure the phosphorylation state of direct downstream effectors (e.g., STAT3 or AKT) using a homogeneous proximity assay (AlphaLISA).

Step-by-Step Protocol:

  • Cell Culture & Starvation: Seed target cancer cells (e.g., H2228 for ALK, or HCC827 for EGFR) at 1×104 cells/well in a 96-well plate. Serum-starve the cells for 16 hours to reduce basal phosphorylation noise.

  • Compound Treatment: Treat cells with the pyrimidine-2,5-diamine derivative at concentrations flanking the NanoBRET IC50​ for 1 hour.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., EGF, 50 ng/mL) for 15 minutes to induce a synchronized phosphorylation cascade.

  • Lysis & Detection: Lyse the cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Add AlphaLISA Acceptor beads conjugated to an anti-total-target antibody, followed by Donor beads conjugated to an anti-phospho-specific antibody.

  • Readout: Incubate for 2 hours in the dark. Expose to 680 nm laser excitation and read emission at 615 nm. A reduction in signal indicates functional target inhibition.

Assay 3: Phenotypic Viability (3D Spheroid CellTiter-Glo)

Causality & Rationale: Standard 2D cell cultures often overstate the efficacy of lipophilic compounds like our trifluoromethylated derivative. 3D spheroids better recapitulate the hypoxic core, altered metabolism, and compound diffusion gradients found in solid tumors. We use a 3D ATP-quantification assay to measure true phenotypic anti-proliferative effects.

Step-by-Step Protocol:

  • Spheroid Formation: Plate cells in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until uniform spheroids form.

  • Dosing: Carefully replace 50% of the media with media containing N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. Incubate for 72 to 96 hours.

  • Lysis & ATP Measurement: Add CellTiter-Glo® 3D Reagent (which contains optimized detergents to penetrate 3D structures). Shake vigorously for 5 minutes to disrupt the spheroids, then incubate for 25 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active, viable cells.

Data Presentation & Interpretation

To establish a comprehensive pharmacological profile, data from the three assays must be synthesized. Below is a representative data matrix demonstrating how the biological activity of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine should be summarized.

Assay TypeReadout / MetricCell Line / Model IC50​ / EC50​ (nM)Pharmacological Interpretation
NanoBRET TE Intracellular AffinityHEK293T (Transfected)45 ± 5High target affinity confirmed in a physiological ATP environment (1-5 mM).
AlphaLISA p-STAT3 InhibitionTarget Cancer Line (2D)110 ± 12Functional signaling blockade achieved. Expected right-shift vs. NanoBRET due to signal amplification cascades.
CellTiter-Glo 3D Anti-proliferative EfficacyTarget Cancer Line (3D)380 ± 45Compound successfully penetrates 3D tumor models. The right-shift reflects diffusion barriers and hypoxic resistance.

Expert Insight on Data Causality: The observed "right-shift" (increasing IC50​ values) from Target Engagement (45 nM) Signaling (110 nM) Phenotype (380 nM) is a hallmark of robust, self-validating pharmacology. A compound that shows high toxicity in 3D models but poor target engagement in NanoBRET would immediately be flagged for off-target toxicity or polypharmacology. Conversely, the aligned data above confirms that the phenotypic cell death is causally driven by the specific inhibition of the target kinase by the pyrimidine-2,5-diamine scaffold.

References

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Lab Manager URL:[Link]

  • Kinase Target Engagement | Kinase Affinity Assay Promega Corporation URL:[Link]

  • NanoBRET® TE Intracellular Kinase Assays Promega Corporation URL:[Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure RSC Publishing URL:[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application and Protocol Guide for Cell Cycle Analysis Using Pyrimidine-Based CDK Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Engine of Cell Proliferation The cell cycle is the fundamental process by which a cell duplicates its contents and divides into...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cell Proliferation

The cell cycle is the fundamental process by which a cell duplicates its contents and divides into two. Tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), this process is a cornerstone of organismal growth and tissue homeostasis.[1][2] In oncology, the deregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation. This has positioned CDKs as critical therapeutic targets for novel anti-cancer agents.[3] A promising class of molecules in this endeavor are the N2,N4-disubstituted pyrimidine-2,4-diamines, which have demonstrated potent inhibitory effects on various CDKs, leading to cell cycle arrest.[1][4]

This guide provides a comprehensive overview of the application of these pyrimidine-based CDK inhibitors for cell cycle analysis. We will delve into their mechanism of action, provide detailed protocols for their use in a laboratory setting, and offer insights into the interpretation of the resulting data.

Mechanism of Action: Halting the Cell Cycle at Key Checkpoints

N2,N4-disubstituted pyrimidine-2,4-diamines typically function as ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of key substrates required for cell cycle progression.[2] The specific phase of cell cycle arrest depends on the CDK(s) inhibited.

  • G1/S Phase Arrest: Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb).[3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3] Some pyrimidine derivatives have been shown to induce G0/G1 arrest, characteristic of CDK6 inhibitors.[5]

  • G2/M Phase Arrest: Inhibition of CDK1 (also known as CDC2) is critical for the transition from G2 to mitosis.[6][7] Several N2,N4-disubstituted pyrimidine-2,4-diamines have been shown to induce a G2/M phase arrest, suggesting an inhibitory effect on mitotic entry.[1][4] CDK2 inhibition can also contribute to a G2/M block.[1]

The following diagram illustrates the primary mechanism of G1/S phase arrest induced by CDK4/6 inhibiting pyrimidine derivatives.

Caption: Mechanism of G1/S arrest by pyrimidine-based CDK4/6 inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for analyzing the effects of N2,N4-disubstituted pyrimidine-2,4-diamines on the cell cycle using flow cytometry.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MDA-MB-231, A549) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.[8] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., based on IC50 values).[8]

  • Treatment: Replace the culture medium with the medium containing the pyrimidine derivative or a vehicle control (DMSO).[9] Incubate the cells for a predetermined period (e.g., 24, 48 hours). The incubation time will influence the observed cell cycle distribution.

Protocol 2: Cell Staining for DNA Content

This protocol is for staining fixed cells with Propidium Iodide (PI).

  • Cell Harvesting: Aspirate the media and wash the cells with ice-cold PBS.[10] Detach the cells using trypsin-EDTA, then neutralize with a complete medium. Transfer the cell suspension to a 15 mL conical tube.

  • Centrifugation and Washing: Centrifuge the cells at 300-400 x g for 5 minutes.[11] Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS.[10] While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 1 hour (or overnight).[10]

  • Staining: Centrifuge the fixed cells at 270 x g for 5 minutes and discard the ethanol.[10] Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A (to prevent staining of double-stranded RNA) and Propidium Iodide.[10]

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes before analysis.[10]

Protocol 3: Flow Cytometry Analysis
  • Data Acquisition: Analyze the stained cells using a flow cytometer.[12] Use a low flow rate to ensure optimal resolution.[12] Collect data for at least 10,000 events per sample.

  • Gating Strategy: Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

  • Cell Cycle Analysis: Create a histogram of the PI fluorescence signal (e.g., FL2-A). The DNA content will be displayed on a linear scale.[12] Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

The general workflow for cell cycle analysis is depicted below.

Cell_Cycle_Workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting & Fixation Cell_Culture->Harvesting Staining 3. DNA Staining (e.g., Propidium Iodide) Harvesting->Staining Flow_Cytometry 4. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 5. Data Analysis (Histogram & Gating) Flow_Cytometry->Data_Analysis Results Results: Cell Cycle Distribution (%G1, %S, %G2/M) Data_Analysis->Results

Caption: Workflow for cell cycle analysis using flow cytometry.

Data Interpretation and Troubleshooting

Expected Outcomes:

Treatment with an effective N2,N4-disubstituted pyrimidine-2,4-diamine CDK inhibitor is expected to result in an accumulation of cells in a specific phase of the cell cycle.

Type of Arrest Expected Observation in Histogram Potential CDK Target
G0/G1 Arrest Increased peak at 2N DNA content, decreased S and G2/M populations.[5]CDK4, CDK6[3]
G2/M Arrest Increased peak at 4N DNA content, decreased G0/G1 and S populations.[1][4]CDK1, CDK2[1][6]

Troubleshooting:

Problem Potential Cause Solution
High CV of G1/G2 peaks Inconsistent staining, high flow rate.Ensure proper mixing during staining, use a lower flow rate during acquisition.[12]
No observable cell cycle arrest Compound is inactive, incorrect concentration, insufficient incubation time.Verify compound activity, perform a dose-response and time-course experiment.
Significant sub-G1 peak Apoptosis is occurring.This can be an expected outcome. Quantify the sub-G1 population as an indicator of apoptosis.[13]
Cell clumping Incomplete cell dissociation.Ensure a single-cell suspension before fixation and analysis.[12]

Conclusion

N2,N4-disubstituted pyrimidine-2,4-diamines represent a versatile class of compounds for probing the cell cycle. By understanding their mechanism of action as CDK inhibitors and employing robust protocols for flow cytometry, researchers can effectively characterize their anti-proliferative effects. The methodologies outlined in this guide provide a solid foundation for investigating the therapeutic potential of these and other novel cell cycle inhibitors.

References

  • Yuan, Z., et al. (2020). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Medicinal Chemistry, 11(8), 947-959. Available from: [Link]

  • Wang, S., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters, 26(5), 1433-1438. Available from: [Link]

  • Bio-Rad Laboratories. (n.d.). Cell Cycle. Available from: [Link]

  • Li, D., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3046-3063. Available from: [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press. Available from: [Link]

  • Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press. Available from: [Link]

  • Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(9), 1548-1557. Available from: [Link]

  • Carbone, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Available from: [Link]

  • Yuan, Z., et al. (2020). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 10(38), 22653-22666. Available from: [Link]

  • Tripathi, S., et al. (2022). Protocol for intranuclear Nrf2 detection in activated mouse, human, and Jurkat T cells by spectral flow cytometry. STAR Protocols, 3(3), 101533. Available from: [Link]

  • Martínez-Urbina, M. A., et al. (2010). 6-Substituted 2-(N-trifluoroacetylamino)imidazopyridines induce cell cycle arrest and apoptosis in SK-LU-1 human cancer cell line. European Journal of Medicinal Chemistry, 45(3), 1211-1219. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(15), 6821-6832. Available from: [Link]

  • Wu, J., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 16(1), 104431. Available from: [Link]

  • Ingham, M., & Schwartz, G. K. (2017). The Renaissance of Cyclin Dependent Kinase Inhibitors. Journal of the National Cancer Institute, 109(8), djx079. Available from: [Link]

  • Wang, Y., et al. (2023). Narciclasine, a novel topoisomerase Ⅰ inhibitor, exhibited potent anti-cancer activity against cancer cells. Journal of Experimental & Clinical Cancer Research, 42(1), 223. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1332-1345. Available from: [Link]

  • Pavičić, I., et al. (2024). Citrinin Provoke DNA Damage and Cell-Cycle Arrest Related to Chk2 and FANCD2 Checkpoint Proteins in Hepatocellular and Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(14), 7687. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Journal of Pharmaceutical and Medicinal Chemistry, 7(1), 1-5. Available from: [Link]

  • BRENDA - The Comprehensive Enzyme Information System. (n.d.). Information on EC 3.4.22.56 - caspase-3. Available from: [Link]

  • Chow, S. K., et al. (2004). Inhibition of cell proliferation and the action mechanisms of arsenic trioxide (As2O3) on human breast cancer cells. Journal of Cellular Biochemistry, 93(1), 173-185. Available from: [Link]

  • Teng Da Instrument Co., Ltd. (n.d.). Cell cycle. Available from: [Link]

  • Li, Y. M., et al. (2000). [Arsenic Trioxide Induces Human Tumor Cell Apoptosis and G2 + M Arrest Whereas Causes HPV16 DNA Immortalized Cervical Epithelial Cells G1 Block]. Zhonghua Zhong Liu Za Zhi, 22(2), 103-105. Available from: [Link]

  • Özer, B., et al. (2025). Regulation of Cell Cycle-Related Damage/Repair Mechanism and Oxidative Stress Status by Oroxylin A in Hepatocellular Carcinoma Cells. Pharmaceuticals, 18(9), 1234. Available from: [Link]

Sources

Method

Application Note: Apoptosis Induction by N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Pharmacology In targeted oncology, the 2,5-diaminop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Pharmacology

In targeted oncology, the 2,5-diaminopyrimidine scaffold has emerged as a privileged pharmacophore for the competitive inhibition of oncogenic tyrosine and serine/threonine kinases (e.g., ALK, DAPK1, Lck) [1, 3]. The compound N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (hereafter referred to as TFMP-PD ) represents a highly optimized derivative within this class.

Mechanistic Causality of the Structure:

  • The 2,5-Diaminopyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the pyrimidine ring and the exocyclic amines form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Ortho-Trifluoromethyl (-CF3) Substitution: The steric bulk of the -CF3 group at the ortho position forces the phenyl ring out of the plane of the pyrimidine core. This specific dihedral twist allows the lipophilic -CF3 group to perfectly project into the deep, hydrophobic specificity pocket of the kinase active site, preventing steric clashes while maximizing van der Waals interactions. Furthermore, the strong electron-withdrawing nature of the -CF3 group modulates the pKa of the N2 amine, enhancing cellular membrane permeability.

By potently inhibiting these survival kinases, TFMP-PD rapidly suppresses downstream survival signaling (e.g., PI3K/AKT, STAT3), thereby shifting the cellular balance toward the intrinsic (mitochondrial) apoptotic pathway.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by TFMP-PD, leading from kinase inhibition to terminal apoptosis.

Apoptosis_Pathway Compound TFMP-PD (Kinase Inhibitor) Kinase Oncogenic Kinases (e.g., ALK, DAPK1) Compound->Kinase ATP-competitive inhibition Survival Survival Signaling (PI3K/AKT, STAT3) Kinase->Survival Mito Mitochondrial Depolarization & Bax Activation Survival->Mito Loss of survival signals CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptotic Cell Death Casp3->Apoptosis PARP->Apoptosis

Fig 1. Mechanistic pathway of apoptosis induction via kinase inhibition by TFMP-PD.

The Triangulated Self-Validating System

To establish absolute trustworthiness in drug screening, a single assay is insufficient. Cellular stress can cause transient phosphatidylserine (PS) externalization (resulting in a false-positive Annexin V signal) or non-apoptotic protease activation. Therefore, this guide establishes a Triangulated Self-Validating System to definitively prove TFMP-PD-induced apoptosis:

  • Topological Validation: Annexin V/PI Flow Cytometry confirms the physical loss of membrane asymmetry.

  • Enzymatic Validation: Fluorometric assays quantify the catalytic activity of executioner Caspases-3 and -7.

  • Structural Validation: Western blotting provides visual confirmation of the terminal cleavage of PARP (Poly [ADP-ribose] polymerase), the ultimate downstream target of Caspase-3.

Step-by-Step Experimental Protocols

Protocol A: Topological Validation via Annexin V-FITC/PI Flow Cytometry

Causality & Rationale: During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a 35–36 kDa Ca²⁺-dependent phospholipid-binding protein with a high affinity for PS [2]. Propidium Iodide (PI) is included to exclude necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding & Treatment: Seed target cancer cells (e.g., H2228 or relevant leukemia lines) at 3×105 cells/well in a 6-well plate. Treat with TFMP-PD (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (0.1% DMSO) for 24–48 hours.

  • Harvesting (Critical Step): Collect the culture media (which contains detached, late-apoptotic cells). Wash adherent cells with PBS and detach using Accutase (avoid standard Trypsin, which can cleave membrane proteins and artificially damage the membrane, leading to false PI uptake). Pool all cells and centrifuge at 300 x g for 5 minutes.

  • Ca²⁺-Dependent Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Why? Annexin V binding requires a strictly controlled concentration of calcium (typically 1.8 mM Ca²⁺).

  • Fluorophore Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to stop the reaction. Analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, Em = 617 nm for PI).

Protocol B: Enzymatic Validation via Kinetic Caspase-3/7 Assay

Causality & Rationale: To confirm that PS externalization is driven by programmed cell death, we measure the enzymatic executioners. This assay uses the fluorogenic substrate Ac-DEVD-AMC. Active Caspase-3/7 cleaves the DEVD peptide, releasing free AMC, which is highly fluorescent.

Methodology:

  • Lysis: Harvest TFMP-PD-treated cells and lyse in a CHAPS-based lysis buffer. Why CHAPS? Unlike harsh detergents like SDS or Triton X-100 found in RIPA buffers, CHAPS is a zwitterionic detergent that gently lyses the cell without denaturing the active caspase enzymes.

  • Protein Quantification: Normalize lysates to 2 µg/µL using a BCA assay to ensure equal enzyme input.

  • Reaction Setup: In a black 96-well microplate, combine 50 µL of lysate with 50 µL of 2X Caspase Reaction Buffer (containing 10 mM DTT to maintain the catalytic cysteine in a reduced state) and 50 µM Ac-DEVD-AMC substrate.

  • Kinetic Measurement: Incubate at 37°C in the dark. Measure fluorescence (Ex 380 nm / Em 460 nm) every 15 minutes for 2 hours to calculate the Vmax​ of caspase activity.

Protocol C: Structural Validation via Immunoblotting (Western Blot)

Causality & Rationale: Visualizing the 89 kDa cleavage product of PARP (a 116 kDa DNA repair enzyme) provides definitive structural proof that the caspases measured in Protocol B successfully executed their terminal intracellular targets.

Methodology:

  • Denaturing Lysis: Lyse cells in RIPA buffer supplemented with EDTA-free protease and phosphatase inhibitor cocktails. Why EDTA-free? EDTA chelates metal ions, which can interfere with downstream protein assays or specific kinase phosphorylation states if probing for upstream targets.

  • Electrophoresis: Resolve 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane (0.2 µm pore size to prevent blow-through of smaller cleaved caspase fragments).

  • Probing: Block with 5% BSA in TBST. Probe with primary antibodies against Cleaved Caspase-3 (Asp175) and PARP (detecting both full-length 116 kDa and cleaved 89 kDa bands) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when testing TFMP-PD across the self-validating assay system, allowing for rapid comparison between vehicle controls and treated samples.

Assay TypeTarget ReadoutExpected Result (Vehicle)Expected Result (TFMP-PD treated)Biological Significance
Flow Cytometry % Annexin V+ / PI- Cells< 5.0%> 45.0% (Dose-dependent)Confirms early-stage externalization of phosphatidylserine.
Caspase-3/7 Assay AMC Fluorescence (Fold Change)1.0x (Baseline)4.5x - 6.0x IncreaseProves enzymatic execution of the apoptotic cascade.
Western Blotting Cleaved PARP (89 kDa band)Absent / UndetectableHigh IntensityProvides structural validation of terminal substrate cleavage.
Cell Viability IC₅₀ Value (Proliferation)N/ALow Nanomolar to MicromolarEstablishes the overall cytotoxic potency of the compound.

References

  • Farag, Ahmed K., et al. "Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds." Journal of Enzyme Inhibition and Medicinal Chemistry 36.1 (2021): 837-849. URL:[Link]

  • Vermes, I., et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods 184.1 (1995): 39-51. URL:[Link]

  • Wang, Y., et al. "The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure." RSC Advances 14 (2024): 16845-16858. URL:[Link]

Application

Application Note: High-Throughput Screening Protocols for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in Kinase Inhibitor Discovery

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacophoric Rationale In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacophoric Rationale

In the landscape of targeted oncology and neurodegenerative disease therapies, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds. N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2) represents a highly optimized screening compound utilized in High-Throughput Screening (HTS) campaigns to identify hit-to-lead candidates against kinases such as DAPK1, CSF1R, and EGFR [1].

As a Senior Application Scientist, it is critical to understand why this specific molecule is a high-value HTS asset. The compound's architecture is a masterclass in rational drug design:

  • The Pyrimidine-2,5-diamine Core: Acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring form critical, bidentate hydrogen bonds with the backbone amide residues (typically Methionine or Cysteine) in the kinase hinge region [2].

  • The 2-(Trifluoromethyl)phenyl Moiety: The bulky, electron-withdrawing −CF3​ group serves a dual purpose. It increases the overall lipophilicity of the molecule, driving it deep into the hydrophobic "back pocket" adjacent to the ATP-binding site. This interaction dictates both the potency and the selectivity profile of the inhibitor across the kinome.

Physicochemical Profiling for HTS Suitability

To ensure a compound will not aggregate, precipitate, or cause assay artifacts during HTS, it must adhere to strict physicochemical parameters. Table 1 summarizes the properties that make this compound an ideal lead-like starting point.

Table 1: Physicochemical Properties & HTS Relevance

PropertyValueHTS Relevance
Chemical Name N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamineStandardized nomenclature for library tracking.
CAS Number 1307190-72-2Unique identifier for structural verification.
Molecular Weight 254.21 g/mol <500 Da; highly lead-like, allowing room for functionalization.
LogP (est.) ∼2.8 Optimal balance for aqueous solubility and hydrophobic pocket binding.
H-Bond Donors 3Crucial for anchoring to the kinase hinge region.
H-Bond Acceptors 4Facilitates interactions with solvent-exposed kinase regions.

Mechanistic Pathway

Understanding the mechanism of action is essential for designing an assay that accurately measures target engagement. By outcompeting ATP, the pyrimidine-2,5-diamine scaffold prevents the transfer of the terminal phosphate from ATP to the substrate, effectively halting downstream signaling cascades.

Mechanism A N2-[2-(CF3)phenyl] pyrimidine-2,5-diamine B Kinase Hinge Region (ATP Pocket) A->B Competitive Binding C Phosphorylation Blockade B->C ATP Displacement D Signaling Arrest & Apoptosis C->D Pathway Inhibition

Fig 1. Mechanism of pyrimidine-2,5-diamine ATP-competitive kinase inhibition.

HTS Assay Design: The Causality Behind the Choices

To screen N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine libraries, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay coupled with Acoustic Droplet Ejection (ADE) .

Why TR-FRET? In standard fluorescence assays, library compounds often exhibit autofluorescence, leading to false positives (Type I errors). TR-FRET utilizes lanthanide fluorophores (e.g., Europium) which have an exceptionally long emission half-life. By introducing a microsecond time delay before measuring the emission, short-lived background autofluorescence decays completely, yielding a pristine signal-to-noise ratio.

Why Acoustic Droplet Ejection (ADE)? Traditional pipette-based transfers suffer from compound carryover and require intermediate dilution steps, which can cause hydrophobic compounds to precipitate. ADE uses focused sound energy to transfer nanoliter volumes directly from 100% DMSO source plates to the assay plate. This eliminates plastic waste, prevents cross-contamination, and ensures the final DMSO concentration remains below 0.5% , preventing solvent-induced enzyme denaturation.

Self-Validating TR-FRET Protocol

This protocol is designed as a self-validating system. Every 384-well plate contains internal controls to calculate the Z′ -factor, ensuring that any hit identified is statistically significant and not an artifact of liquid handling errors.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents compound adsorption to the microplate walls; DTT maintains the kinase in an active, reduced state).

  • Compound Source Plate: 10 mM stock of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in 100% anhydrous DMSO.

  • Detection Buffer: TR-FRET dilution buffer supplemented with 20 mM EDTA, 2 nM Eu-labeled anti-phospho antibody, and 10 nM Streptavidin-APC.

Step-by-Step Execution
  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 5 nL of the compound into a 384-well low-volume ProxiPlate.

    • Self-Validation: Dispense 5 nL of 100% DMSO into columns 1 (MAX signal, full activity) and 2 (MIN signal, no enzyme).

  • Enzyme/Substrate Addition: Add of the Kinase/Biotinylated-Substrate mixture to all wells (except MIN wells, which receive buffer + substrate only). Incubate for 15 minutes at Room Temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add of ATP (at the predetermined Km​ concentration) to all wells. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add of Detection Buffer to all wells.

    • Causality: The 20 mM EDTA instantly chelates Mg2+ ions. Because kinases require Mg2+ to coordinate ATP, this immediately halts the reaction, locking the phosphorylation state for accurate quantification.

  • Incubation & Reading: Incubate for 60 minutes to allow the Eu-antibody and SA-APC to bind the phosphorylated substrate. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 615 nm (Eu) and 665 nm (APC).

HTS_Workflow S1 1. Library Preparation (10 mM DMSO Stocks) S2 2. Acoustic Dispensing (Echo 550, Nanoliter transfer) S1->S2 S3 3. Kinase Reaction (Enzyme + Substrate + ATP) S2->S3 <0.5% Final DMSO S4 4. TR-FRET Detection (Eu-Ab + APC + EDTA) S3->S4 60 min Incubation S5 S5 S4->S5 Read at 665/615 nm

Fig 2. Self-validating TR-FRET high-throughput screening workflow.

Quality Control & Data Analysis

A protocol is only as good as its data validation. The TR-FRET ratio is calculated as (Emission665​/Emission615​)×104 .

To ensure the assay is robust enough to identify true inhibitors like the pyrimidine-2,5-diamine derivatives, the following QC parameters must be met for every plate (Table 2).

Table 2: TR-FRET Assay QC Parameters

ParameterTarget ValueCausality / Rationale
Z′ -factor >0.6 Ensures statistical reliability and wide separation between MIN/MAX controls.
Final DMSO <0.5% Prevents solvent-induced enzyme denaturation and assay interference.
Signal-to-Background (S/B) >5.0 Guarantees a wide dynamic range for accurate IC50​ curve fitting.
Reference IC50​ Shift <2 -foldValidates inter-plate and inter-day assay reproducibility using a known standard (e.g., Staurosporine).

Formula for Z′ -factor: Z′=1−∣μMAX​−μMIN​∣3(σMAX​+σMIN​)​

(Where σ is the standard deviation and μ is the mean of the control wells).

Orthogonal Phenotypic Validation

Biochemical inhibition must translate to cellular efficacy. Hits derived from the N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine scaffold should be orthogonally validated using a CellTiter-Glo 3D Viability Assay . By treating target cancer cell lines (e.g., A549 or MCF-7) with the compound and measuring ATP quantitation via luciferase luminescence, researchers can confirm that the biochemical blockade of the kinase successfully induces cellular apoptosis or growth arrest [1][2].

References

  • Farag AK, Hassan AHE, Ahn BS, Park KD, Roh EJ. "Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

  • Elsherbeny MH, Elkamhawy A, Nada H, Abdellattif MH, Lee K, Roh EJ. "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." Biomedicines, 2021.[Link]

Method

Application Note: Preparation, Storage, and Handling of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

Introduction & Mechanistic Context N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2) is a highly specialized small-molecule intermediate and building block. The 2,5-diaminopyrimidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2) is a highly specialized small-molecule intermediate and building block. The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to competitively target the ATP-binding hinge region of kinases, such as the lymphocyte-specific kinase (Lck) and other Src-family kinases 1.

The incorporation of a 2-(trifluoromethyl)phenyl group at the N2 position significantly enhances the molecule's lipophilicity and membrane permeability while providing critical van der Waals interactions within the hydrophobic pocket of the kinase domain. However, this high lipophilicity severely limits its aqueous solubility. Proper solvation, handling, and storage are critical to ensure reproducible in vitro assay performance and to prevent false negatives caused by compound precipitation.

Physicochemical Properties & Reconstitution Data

To ensure accurate molarity during assay preparation, utilize the validated physicochemical parameters and the mass-to-volume conversion data provided below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine
CAS Number 1307190-72-2
Molecular Formula C₁₁H₉F₃N₄
Molecular Weight 254.21 g/mol
Primary Solvent 100% Anhydrous DMSO
Solubility Limit >10 mM in DMSO (Empirical verification required per batch)

Table 2: Mass-to-Volume Conversion for 1 mg of Compound

Target Stock ConcentrationVolume of Anhydrous DMSO Required for 1 mg
1 mM 3933.7 µL (3.934 mL)
5 mM 786.7 µL (0.787 mL)
10 mM 393.4 µL (0.393 mL)
20 mM 196.7 µL (0.197 mL)

Self-Validating Protocol: Solution Preparation

Expertise & Causality: The use of 100% anhydrous DMSO is mandatory. Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The introduction of water into the solvent drastically reduces the solubility of lipophilic pyrimidine derivatives, causing micro-precipitation. These micro-precipitates are often invisible to the naked eye but will artificially lower the effective concentration of the inhibitor, leading to irreproducible IC₅₀ values in downstream assays.

Step-by-Step Workflow:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening the vial.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment.

  • Solvation: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity, stored under inert gas) to create a 10 mM master stock.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation Check: Hold the vial against a direct light source; the solution must be completely optically clear with no light scattering (Tyndall effect).

  • Aliquotting: Immediately partition the master stock into single-use aliquots (e.g., 10–50 µL) in low-protein-binding microcentrifuge tubes.

Workflow A Dry Powder Compound (Equilibrate to RT) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Solvation C 10 mM Master Stock (Visual Inspection) B->C Complete Dissolution D Aliquot into PCR tubes (Avoid freeze-thaw) C->D Volume Partitioning E Long-Term Storage (-80°C, Desiccated) D->E Cryopreservation F Assay Buffer Dilution (Max 0.1% DMSO final) E->F Thaw & Dilute (Just-in-time)

Fig 1. Self-validating workflow for the reconstitution and storage of pyrimidine-2,5-diamine stocks.

Storage and Stability Protocol

Expertise & Causality: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients. As DMSO freezes (freezing point ~19°C), the active compound can be excluded from the forming crystal lattice, leading to supersaturation and permanent precipitation in the remaining liquid micro-pockets. Furthermore, prolonged storage of small molecules in DMSO at room temperature leads to significant degradation; empirical studies demonstrate that compound integrity in DMSO drops to 52% after 1 year at room temperature, necessitating strict cryogenic storage 2.

Storage Conditions:

  • Short-term (up to 1 month): Store at -20°C in a tightly sealed, desiccated container.

  • Long-term (up to 6 months): Store at -80°C.

  • Post-Thaw: Discard any unused portion of a thawed aliquot. Do not re-freeze.

Application: In Vitro Kinase Assay Workflow

Expertise & Causality: Direct dilution of a 10 mM DMSO stock into an aqueous assay buffer often causes "solvent shock," leading to immediate compound crashing (precipitation). To prevent this, a serial dilution in 100% DMSO followed by a single, rapid dilution step into the aqueous buffer is required.

Step-by-Step Workflow:

  • Thawing: Thaw a single-use 10 mM aliquot at RT. Vortex briefly to ensure homogeneity.

  • Intermediate DMSO Dilution: Prepare a 100x working stock series in 100% DMSO. (e.g., For a final assay concentration of 10 µM, prepare a 1 mM stock in DMSO).

  • Aqueous Transfer: Dilute the 100x DMSO stock 1:100 into the aqueous kinase assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) immediately prior to adding the kinase enzyme.

  • Final Assay Conditions: The final DMSO concentration must not exceed 1% (ideally ≤0.1% for cell-based assays) to prevent solvent-induced enzyme denaturation or cellular toxicity.

    • Validation Check: Always include a vehicle control (e.g., 0.1% DMSO without the compound) to establish the baseline kinase activity and validate that the solvent is not inhibiting the enzyme.

Pathway TCR T-Cell Receptor (TCR) Lck Lck (Src-family Kinase) TCR->Lck Recruitment ZAP70 ZAP-70 Activation Lck->ZAP70 Phosphorylation Inhibitor Pyrimidine-2,5-diamine Derivative Inhibitor->Lck Hinge-binding Inhibition Downstream Downstream Signaling (LAT, PLCγ1, MAPK) ZAP70->Downstream Outcome T-Cell Activation & IL-2 Production Downstream->Outcome

Fig 2. Mechanism of Lck kinase inhibition by aminopyrimidines blocking downstream T-cell activation.

References

  • Title: Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Source: PubMed (NIH) / Journal of Medicinal Chemistry URL: [1]

  • Title: The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Source: ResearchGate / SLAS DISCOVERY URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Concentration for Experiments

Welcome to the technical support center for the novel compound N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel compound N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the experimental concentration of this and similar trifluoromethylpyrimidine derivatives. Given the novelty of this specific molecule, this document establishes a foundational framework for its empirical characterization and optimal use in your assays.

Introduction: Understanding the Compound Family

N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine belongs to the broader family of trifluoromethylpyrimidine derivatives. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability and bioavailability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule less susceptible to enzymatic degradation.[1] This chemical property, combined with the pyrimidine core often found in biologically active molecules, suggests that your compound holds potential for significant research applications.

This guide will walk you through a systematic approach to determine the optimal concentration range for your experiments, troubleshoot common issues, and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound, and what is the best solvent for creating stock solutions?

A1: Due to the presence of the trifluoromethyl group, N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is predicted to have increased lipophilicity.[1] Therefore, it is likely to have poor aqueous solubility. The recommended starting solvent for creating a high-concentration stock solution (e.g., 10 mM) is 100% dimethyl sulfoxide (DMSO).[2]

Q2: How should I store the stock solution to ensure its stability?

A2: To maintain the integrity of your compound, store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect the solution from light by using amber vials or wrapping the container in foil, as some compounds can be photosensitive.[2]

Q3: What is a safe final concentration of DMSO for my cell-based assays?

A3: The tolerance to DMSO varies between cell lines. For sensitive or primary cells, the final DMSO concentration should ideally be ≤ 0.1%.[2] Robust cancer cell lines may tolerate up to 0.5% DMSO.[2] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.[2]

Q4: How do I determine the initial concentration range to test in my assay?

A4: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This will help you identify the concentration range where a biological effect is observed and determine an approximate IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q5: What are potential off-target effects, and how can I minimize them?

A5: Off-target effects can occur, especially at high concentrations. As a general guideline, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM may be acting non-specifically.[3] To minimize off-target effects, use the lowest concentration of the compound that produces the desired biological effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound has low aqueous solubility, and the final concentration exceeds its solubility limit.1. Decrease the final concentration: Test lower concentrations of the compound. 2. Increase the percentage of DMSO (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration may improve solubility. Always validate with a vehicle control. 3. Use a different solvent system: For some applications, other organic solvents like ethanol may be used, but their compatibility with the assay must be verified.
Inconsistent results between experiments. 1. Compound degradation: The compound may be unstable in your experimental media or under your experimental conditions (e.g., temperature, pH). 2. Inaccurate pipetting: Errors in serial dilutions can lead to significant variations.1. Assess compound stability: Use techniques like HPLC to determine the stability of your compound in the assay buffer over the time course of your experiment. 2. Prepare fresh dilutions: For each experiment, prepare fresh dilutions from a frozen stock aliquot. 3. Use calibrated pipettes and proper technique.
High background signal or assay interference. The compound may have intrinsic properties that interfere with the assay technology (e.g., autofluorescence).1. Run a compound-only control: In every plate, include wells with the compound at various concentrations in the assay buffer without any biological material to measure its intrinsic signal. 2. Use a different detection method: If possible, switch to an alternative assay with a different readout (e.g., luminescence instead of fluorescence).
No biological effect is observed even at high concentrations. 1. The compound is not active against the target in your system. 2. Poor cell permeability: The compound may not be entering the cells effectively. 3. The compound has degraded. 1. Confirm target engagement: If possible, use a target engagement assay to verify that the compound is interacting with its intended target. 2. Assess cell permeability: While direct measurement can be complex, you can try to increase incubation times or use a different cell line that may have better uptake. 3. Verify compound integrity: Check the purity and identity of your compound stock.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of your compound.[2]

Materials:

  • N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer. This will create a 1:50 dilution.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for any signs of precipitation (cloudiness or solid particles). The highest concentration that remains clear is an estimate of the kinetic solubility in that buffer.

Protocol 2: Initial Dose-Response Experiment

This protocol outlines a general procedure for determining the effective concentration range of your compound in a cell-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine stock solution (10 mM in DMSO)

  • Assay-specific reagents

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions to cover a broad range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Ensure the final DMSO concentration is consistent across all wells and is below the toxic level for your cells.

  • Include necessary controls:

    • Vehicle control: Cells treated with the same final concentration of DMSO as the compound-treated wells.

    • Untreated control: Cells in medium only.

    • Positive control: A known activator or inhibitor for your assay.

    • Negative control: A known inactive compound for your assay.

  • Add the compound dilutions to the cells and incubate for the desired time.

  • Perform the assay according to the manufacturer's instructions.

  • Analyze the data by plotting the response versus the log of the compound concentration to generate a dose-response curve and determine the IC50/EC50.

Visualizing Experimental Workflows

Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare 10 mM Stock in 100% DMSO solubility Determine Kinetic Solubility prep_stock->solubility dose_response Initial Broad Dose-Response (e.g., 1 nM to 100 µM) solubility->dose_response Informs max concentration analyze Analyze Data & Determine IC50/EC50 dose_response->analyze narrow_dose Narrow Dose-Response around IC50/EC50 optimize Optimize Concentration for Efficacy & Minimal Toxicity narrow_dose->optimize off_target Off-Target & Toxicity Assays off_target->optimize analyze->narrow_dose Refine concentration range analyze->off_target Investigate high concentration effects G start Precipitation Observed? q1 Is final concentration > kinetic solubility? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Can assay tolerate higher DMSO? q1->q2 No a2_yes Increase final DMSO % (with vehicle control) q2->a2_yes Yes a2_no Consider alternative solvent or formulation (advanced) q2->a2_no No

Caption: A decision tree to troubleshoot compound precipitation in aqueous solutions.

References

  • Gervasoni, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 469. Available from: [Link]

  • Kasi, A., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. Available from: [Link]

Sources

Optimization

"N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" stability and degradation pathways

Welcome to the technical support center for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation pathways of this compound. Here, you will find frequently asked questions and troubleshooting guides to assist you in your experimental work.

Introduction

N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is a key building block in medicinal chemistry, notably in the development of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[1] The stability of this compound is critical for its synthesis, storage, and biological activity. This guide provides a comprehensive overview of its potential stability issues and degradation pathways based on the chemistry of its core functional groups: the trifluoromethylphenyl moiety and the 2,5-diaminopyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine that influence its stability?

A1: The stability of this molecule is primarily influenced by three key features:

  • The Trifluoromethyl (-CF3) Group: The carbon-fluorine bond is very strong, making the -CF3 group itself generally stable to metabolic and chemical degradation.[2] However, under specific stress conditions, it can be a site of degradation.

  • The Pyrimidine Ring: This heterocyclic ring is susceptible to enzymatic and chemical degradation, including oxidation and hydrolysis.[3][4][5][6]

  • The Amino Groups: The two amino groups at the C2 and C5 positions of the pyrimidine ring are potential sites for hydrolysis, oxidation, and other reactions.

Q2: What are the recommended storage conditions for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine?

A2: Based on general recommendations for similar compounds, it is advised to store N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in a tightly sealed container in a dry and well-ventilated area. For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is recommended to minimize degradation.

Q3: What are the common degradation pathways for this compound?

A3: While generally stable under controlled conditions, N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine can degrade through several pathways under stress conditions:

  • Hydrolysis: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid under alkaline conditions.[2] The amino groups on the pyrimidine ring can also be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV light can lead to degradation.[2] The rate of photodegradation of similar trifluoromethylphenyl compounds has been shown to be pH-dependent.[7][8]

  • Oxidation: The pyrimidine ring and the phenyl ring can be susceptible to oxidative degradation, leading to various degradation products.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine.

Issue 1: Loss of compound purity over time in solution.

Possible Cause: Degradation due to hydrolysis, oxidation, or photodegradation.

Troubleshooting Steps:

  • pH of the solution:

    • Rationale: The stability of the compound can be highly pH-dependent. Basic conditions can promote the hydrolysis of the trifluoromethyl group, while both acidic and basic conditions can affect the amino groups and the pyrimidine ring.

    • Recommendation: Prepare solutions fresh before use. If storage in solution is necessary, conduct a pH-stability study by dissolving the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the purity over time using a stability-indicating method like HPLC.

  • Exposure to light:

    • Rationale: Compounds with aromatic rings are often susceptible to photodegradation.[2]

    • Recommendation: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Presence of oxidizing agents:

    • Rationale: Dissolved oxygen or other oxidizing species in the solvent can lead to oxidative degradation.[2]

    • Recommendation: Use de-gassed solvents for solution preparation. If the compound is particularly sensitive to oxidation, consider adding an antioxidant to the formulation, if compatible with your downstream application.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the unknown peaks:

    • Rationale: Identifying the degradation products is crucial to understanding the degradation pathway.

    • Recommendation: Use LC-MS to obtain the mass of the unknown peaks. This can provide initial clues about the structural changes (e.g., addition of oxygen, loss of a functional group). For definitive structural elucidation, isolation of the impurity followed by NMR spectroscopy may be necessary.[9]

  • Perform forced degradation studies:

    • Rationale: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10][11]

    • Recommendation: Subject the compound to a range of stress conditions as outlined in the table below. Analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products.

Stress ConditionTypical ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of amino groups, pyrimidine ring opening.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the -CF3 group to -COOH, hydrolysis of amino groups.[2]
Oxidation 3% H2O2 at room temperature for 24hOxidation of the pyrimidine and phenyl rings, N-oxide formation.
Thermal Degradation Dry heat at 80°C for 48hGeneral decomposition.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24hPhotolytic cleavage, ring modifications.[2]
Issue 3: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess stability in assay buffer:

    • Rationale: The pH, temperature, and components of the biological assay medium can cause degradation of the test compound, leading to a lower effective concentration and variable results.

    • Recommendation: Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., 37°C for the duration of the assay). At various time points, take an aliquot and analyze the concentration of the parent compound by HPLC or LC-MS.

  • Evaluate for non-specific binding:

    • Rationale: The compound may be adsorbing to the plasticware used in the assay, reducing its effective concentration.

    • Recommendation: Perform a control experiment without cells or target protein to assess the recovery of the compound from the assay plate or tube.

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine based on the known chemistry of its functional groups.

G A N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine B Hydrolysis of -CF3 group (Alkaline conditions) A->B OH- D Photodegradation (UV light) A->D hv F Oxidation A->F [O] H Hydrolysis of Amino Groups A->H H+/OH- C 2-(5-amino-2-aminopyrimidin-2-yl)benzoic acid B->C E Ring-opened and other photoproducts D->E G N-oxides, hydroxylated derivatives, and ring-opened products F->G I Hydroxylated pyrimidine derivatives H->I

Caption: Potential degradation pathways of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general workflow for conducting forced degradation studies.

G A Prepare stock solution of the compound B Aliquot into separate vials for each stress condition A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (e.g., UV light) B->G H Incubate under specified conditions C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Analyze all samples by HPLC-UV and LC-MS I->J

Caption: Workflow for forced degradation studies.

Detailed Steps:

  • Stock Solution Preparation: Prepare a stock solution of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 to achieve a final concentration of 3% H2O2.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

    • Photodegradation: Place a vial of the stock solution in a photostability chamber.

  • Incubation: Incubate the samples for a predetermined time (e.g., 24 hours). A control sample (stock solution without any stressor) should be kept at room temperature and protected from light.

  • Sample Preparation for Analysis:

    • After incubation, allow the samples to cool to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV detection and by LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Powers, L. C., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(2), 158-169.
  • ResearchGate. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Retrieved from [Link]

  • ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • BenchChem. (n.d.).
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 89-98.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
  • Powers, L. C., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12346-12357.
  • Kishida Chemical Co., Ltd. (n.d.). N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Building Blocks. BuyChemJapan.
  • PubMed. (2023). Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. European Journal of Medicinal Chemistry, 256, 115460.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing.
  • MilliporeSigma. (n.d.). N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine.
  • Pangarkar, K. (2025). A Comprehensive Review of Analytical Strategies for the Detection and Quantification of N-Nitrosamine Impurities in Pharmaceutical Products. International Journal of Pharmaceutical Sciences, 3(5), 1392-1409.
  • Pazio, A. E., et al. (2015).
  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4147-4155.
  • Guidechem. (n.d.). Pyrimidine, 2,5-bis[2-(trifluoromethyl)phenyl]-.
  • Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. Journal of the Chemical Society (Resumed), 2311-2314.
  • NextSDS. (n.d.). N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine.
  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4147-4155.
  • MDPI. (2022).
  • Shaik, K. M., et al. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Critical Reviews in Analytical Chemistry, 51(5), 451-468.
  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3876.
  • PubMed. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4147-4155.
  • EvitaChem. (n.d.). Buy N2-methylpyrimidine-2,5-diamine (EVT-3117506) | 1187968-65-5.
  • ResearchGate. (2015).
  • ResearchGate. (2020). (PDF)
  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.).
  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4147-4155.

Sources

Troubleshooting

Technical Support Center: N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (N2-TFMP-PD)

Welcome to the Application Support portal for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (hereafter referred to as N2-TFMP-PD ). As a privileged 2,5-diaminopyrimidine derivative, this compound is widely utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (hereafter referred to as N2-TFMP-PD ). As a privileged 2,5-diaminopyrimidine derivative, this compound is widely utilized as a core scaffold or chemical probe for interrogating kinase signaling pathways (e.g., Lck, Syk, CDKs).

While highly effective, the structural features that confer its potency—specifically the dual hydrogen-bonding 2-aminopyrimidine core and the highly lipophilic trifluoromethylphenyl moiety—can introduce complex off-target effects in cell-based assays. This guide is designed by our Senior Application Scientists to help you troubleshoot unexpected assay readouts, differentiate on-target efficacy from off-target toxicity, and optimize your experimental design.

Part 1: Kinome Promiscuity & Polypharmacology

Q: I am observing unexpected phenotypic changes (e.g., G1/S cell cycle arrest) in my wild-type cell lines at 1–5 µM. Is N2-TFMP-PD strictly selective for my primary kinase target?

A: No chemical probe is perfectly selective, and N2-TFMP-PD is no exception. The observed cell cycle arrest is likely an off-target effect driven by the compound's structural pharmacophores.

The 2-aminopyrimidine core is a classic hinge-binding motif that forms dual hydrogen bonds with the kinase backbone [1]. To achieve potency, the 2-(trifluoromethyl)phenyl group is designed to project into the hydrophobic pocket adjacent to the DFG motif (often the "back pocket"). However, this bulky, electron-withdrawing trifluoromethyl group can be accommodated by several off-target kinases that possess small gatekeeper residues (such as Valine or Threonine) [2]. This frequently leads to cross-reactivity with kinases like Cyclin-Dependent Kinases (CDKs), EPHA2, or GAK, which inherently regulate the cell cycle [3].

Table 1: Typical Kinase Cross-Reactivity Profile for 2-Aminopyrimidine-CF3 Probes

Kinase TargetGatekeeper ResidueExpected IC₅₀ RangePhenotypic Consequence of Inhibition
Primary Targets (e.g., Lck/Syk) Thr / Met1 - 50 nMTargeted pathway suppression
CDK2 / CDK4 Phe / Val100 - 500 nMG1/S phase cell cycle arrest
EPHA2 / GAK Thr200 - 800 nMAltered endocytosis / viral entry
Aurora Kinases Leu500 - 1000 nMMitotic catastrophe / Polyploidy

Note: If your working concentration exceeds the IC₅₀ of these off-targets, your phenotypic readout will be confounded by polypharmacology.

Part 2: Metabolic and Cytotoxic Interference

Q: My CellTiter-Glo (CTG) viability assay shows a drastic drop in cell survival at 10 µM, but my target-specific western blot shows no target inhibition at this concentration. What is causing this discrepancy?

A: You are likely observing compound-induced mitochondrial toxicity rather than target-mediated cell death.

The CellTiter-Glo assay measures intracellular ATP levels as a proxy for cell viability. The trifluoromethyl group on N2-TFMP-PD is highly lipophilic. At concentrations ≥ 5 µM, lipophilic amines can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to a rapid depletion of ATP (yielding a "dead" signal in CTG) long before actual plasma membrane rupture or apoptosis occurs.

To validate whether the effect is true cytotoxicity or an assay artifact, you must use an orthogonal viability assay that does not rely on ATP, such as an LDH (Lactate Dehydrogenase) release assay.

Protocol: Orthogonal Viability Assessment (CTG vs. LDH)

Self-validating workflow to isolate metabolic interference.

  • Cell Seeding: Plate cells at 1×104 cells/well in two identical 96-well opaque plates (Plate A for CTG, Plate B for LDH). Incubate overnight.

  • Compound Treatment: Treat both plates with a dose-response of N2-TFMP-PD (0.1 µM to 20 µM). Include a vehicle control (0.1% DMSO) and a positive lysis control (Triton X-100). Incubate for 48 hours.

  • LDH Assay (Plate B): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins, add stop solution, and read absorbance at 490 nm. (Measures true membrane rupture).

  • CTG Assay (Plate A): Add 100 µL of CellTiter-Glo reagent directly to the cells. Mix for 2 mins on an orbital shaker, incubate for 10 mins at room temperature, and read luminescence. (Measures ATP pool).

  • Interpretation: If the CTG IC₅₀ is significantly lower (e.g., >5-fold) than the LDH IC₅₀, N2-TFMP-PD is causing mitochondrial ATP depletion off-target, not immediate cell death.

Part 3: Visualizing the Off-Target Confounding Effect

To better understand how these off-target liabilities cascade into your final assay readouts, refer to the signaling pathway diagram below.

OffTargetPathway cluster_Primary Primary Target Pathway cluster_OffTarget Off-Target Liabilities Probe N2-TFMP-PD (Kinase Probe) Target Primary Kinase (e.g., Lck/Syk) Probe->Target OffKinase Off-Target Kinases (e.g., CDKs, EPHA2) Probe->OffKinase MitoTox Mitochondrial Toxicity (>5 µM) Probe->MitoTox OnEffect Targeted Signal Inhibition Target->OnEffect Phenotype Confounded Cellular Phenotype OnEffect->Phenotype OffEffect Cell Cycle Arrest / ATP Depletion OffKinase->OffEffect MitoTox->OffEffect OffEffect->Phenotype

Fig 1. Mechanistic pathway illustrating how N2-TFMP-PD off-target interactions confound phenotypic readouts.

Part 4: Troubleshooting Workflows & Mitigation Strategies

If you suspect off-target effects are dominating your assay, follow this decision tree to isolate the variable and rescue your experimental design.

Troubleshooting Start Observe Unexpected Cytotoxicity/Phenotype CheckDose Is concentration > 5 µM? Start->CheckDose HighDose High Probability of Lipophilic Toxicity CheckDose->HighDose Yes LowDose Assess Kinome Cross-Reactivity CheckDose->LowDose No Action1 Perform Orthogonal Viability Assay (LDH) HighDose->Action1 Action2 Run Kinase Selectivity Panel LowDose->Action2 Success1 Optimize Dose (< 1 µM) Action1->Success1 Success2 Use Orthogonal Chemical Probe Action2->Success2

Fig 2. Decision tree for troubleshooting unexpected cytotoxicity with N2-TFMP-PD.

Protocol: Reversibility & Washout Assay

To prove that a phenotype is driven by reversible kinase inhibition rather than irreversible off-target toxicity, perform a washout experiment.

  • Treatment: Treat cells with the IC₉₀ concentration of N2-TFMP-PD for 4 hours to ensure complete target engagement.

  • Baseline Collection: Harvest a subset of cells immediately after the 4-hour treatment to confirm target inhibition via Western Blot (e.g., probing for downstream phosphorylated substrates).

  • Washout Phase: Aspirate the media from the remaining wells. Wash the cells gently 3 times with warm, sterile PBS to remove all unbound compound.

  • Recovery: Add fresh, compound-free complete media to the cells.

  • Time-Course Harvest: Harvest cells at 1, 4, and 8 hours post-washout.

  • Analysis: If the compound is acting via specific, reversible kinase inhibition, downstream phosphorylation should recover within 1-4 hours. If the cells remain arrested or die, the compound has likely induced irreversible off-target toxicity or apoptosis.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases. ACS Chemical Biology (Shokat Lab, UCSF). Available at:[Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Purification of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with fluorinated aminopyrimidine building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with fluorinated aminopyrimidine building blocks. Below, you will find in-depth chemical profiling, troubleshooting FAQs, and validated experimental protocols to optimize your purification workflows.

Chemical Profiling & Causality: The "Why" Behind the Workflow

To purify N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine effectively, one must exploit its unique physicochemical triad:

  • Fluorophilicity & Sterics: The ortho-trifluoromethyl (-CF3) group on the phenyl ring drastically alters the molecule's surface energy. On standard C18 columns, this bulky, electron-withdrawing group increases general lipophilicity but offers poor selectivity against non-fluorinated regioisomers. Utilizing fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) introduces selective dipole-dipole, π−π , and fluorine-fluorine interactions, drastically improving resolution ([1]).

  • Differential Basicity: The pyrimidine core features two distinct amino groups. The primary 5-amino group is weakly basic (pKa ~2.6–3.5). Conversely, the N2-amine is a secondary diarylamine; the electron-deficient pyrimidine and the highly electronegative -CF3 group render this nitrogen essentially non-basic. This severe pKa differential allows for highly selective acid-base extractions.

  • Silanol Sensitivity: Pyrimidine nitrogens and the 5-amino group act as Lewis bases that interact strongly with the acidic silanol groups (pKa ~4.5) on bare silica gel, leading to severe peak tailing and irreversible adsorption. Neutralizing the stationary phase with amine-modified silica eliminates these secondary interactions ([2]).

Troubleshooting Guides & FAQs

Q1: My product is tailing severely on standard silica gel, and I am losing over 40% of my yield. How can I fix this? Root Cause: The basic nitrogens in the aminopyrimidine core are hydrogen-bonding with unendcapped, acidic silanols on the silica surface. Solution: Switch to an amine-functionalized silica column (e.g., KP-NH). The bonded organic amine neutralizes the silica surface, improving mass transfer kinetics. If bare silica must be used, add 1-2% Triethylamine (TEA) to your mobile phase to competitively block the silanol sites.

Q2: I am trying to separate the product from unreacted 2-(trifluoromethyl)aniline. They co-elute on a C18 Prep-LC column. What is the alternative? Root Cause: C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient to resolve these structurally similar fluorinated aromatics. Solution: Utilize a Pentafluorophenyl (PFP) reversed-phase column. The PFP phase offers orthogonal selectivity via shape recognition and fluorophilic interactions, which easily resolves the diarylamine product from the monoarylamine starting material[1].

Q3: The compound turns dark brown during rotary evaporation. Is it degrading? Root Cause: Electron-rich 5-aminopyrimidines are highly susceptible to oxidation, especially when concentrated in the presence of light, heat, and trace peroxides (common in aged ethereal solvents). Solution: Always concentrate under reduced pressure at bath temperatures strictly below 35°C. Purge the rotary evaporator with Argon or Nitrogen before breaking the vacuum.

Experimental Protocols
Protocol A: Reversed-Phase HPLC Purification (PFP Column)

Designed for high-purity isolation (>99%) of milligram to gram quantities.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol:Water (1:1). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Pentafluorophenyl (PFP) Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA ensures the 5-amino group remains fully protonated, preventing peak tailing and improving peak shape) ([3]).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (pyrimidine core) and 280 nm.

  • Recovery: Pool the product fractions. Critical Step: Neutralize the pooled fractions with saturated NaHCO3 to pH 8 before lyophilization to prevent acid-catalyzed degradation during the drying process.

Protocol B: Amine-Modified Flash Chromatography

Designed for scalable, rapid purification of multi-gram batches.

  • Column Equilibration: Equilibrate an amine-functionalized silica cartridge with 100% Hexane[2].

  • Loading: Dry-load the crude mixture onto a small amount of Celite (to prevent band broadening) or inject directly as a concentrated solution in Dichloromethane (DCM).

  • Elution Strategy: Apply a step gradient:

    • 0–5 column volumes (CV): 100% Hexane.

    • 5–15 CV: Linear gradient to 50% Ethyl Acetate in Hexane.

    • 15–20 CV: 50% Ethyl Acetate.

  • Caution: Do not use acidic modifiers (like acetic acid or TFA) on amine-modified silica, as this will irreversibly protonate and destroy the stationary phase.

Quantitative Data: Stationary Phase Comparison
Purification MethodStationary PhaseTarget Impurity RemovalTypical YieldFinal PurityScalability
Standard Flash Bare Silica (SiO2)Non-polar organics45-60%85-90%High (>10g)
Modified Flash Amine-Silica (NH2)Regioisomers, Tailing basic impurities80-90%95-97%High (>10g)
Standard Prep-LC Octadecyl (C18)Polar degradation products70-80%92-95%Medium (1-5g)
Orthogonal Prep-LC Pentafluorophenyl (PFP)Fluorinated starting materials85-95%>99.5%Low (<1g)
Purification Workflow Visualization

Purification_Workflow Crude Crude Mixture N2-[2-(Trifluoromethyl)phenyl] pyrimidine-2,5-diamine Scale Assess Scale & Impurities Crude->Scale SmallScale Analytical / Small Scale (< 100 mg) Scale->SmallScale Low Mass LargeScale Preparative / Large Scale (> 100 mg) Scale->LargeScale High Mass HPLC RP-HPLC (PFP Column) Exploit Fluorophilicity SmallScale->HPLC Extraction Acid-Base Extraction (pH 1.0 to 8.0) LargeScale->Extraction Remove Neutral Impurities Pure Pure Compound (> 98% Purity) HPLC->Pure Flash Flash Chromatography (Amine-Modified Silica) Flash->Pure Extraction->Flash Isolate Basic Product

Decision tree for N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine purification workflows.

References
  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Technical Resources. Available at: [Link]

  • "Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography." PubMed. Available at:[Link]

Sources

Troubleshooting

"N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" cytotoxicity and how to mitigate it

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS: 1307190-72-2).

While this compound is a highly valuable pharmacophore and intermediate for synthesizing covalent and reversible kinase inhibitors (e.g., BTK, ALK, and DAPK1/CSF1R inhibitors)[1][2], its unique physicochemical properties often lead to artifactual cytotoxicity during in vitro screening. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable data to ensure the scientific integrity of your assays.

Section 1: Mechanistic Grounding (The "Why")

When working with 2,5-diaminopyrimidines, researchers frequently report unexpected basal cytotoxicity. As an application scientist, it is critical to understand that this toxicity is rarely target-mediated (e.g., specific kinase inhibition). Instead, it is driven by two distinct physicochemical liabilities:

  • Electron-Rich Core Auto-Oxidation: The 2,5-diaminopyrimidine ring is highly electron-dense. In oxygenated aqueous cell culture media—especially those containing trace transition metals like Cu²⁺ or Fe³⁺—the free 5-amino group undergoes rapid auto-oxidation[3]. This oxidative N-H bond cleavage forms a highly reactive quinone-diimine electrophile. This species covalently binds to intracellular nucleophiles, leading to rapid glutathione (GSH) depletion, reactive oxygen species (ROS) accumulation, and subsequent oxidative stress-induced apoptosis.

  • Lipophilic Aggregation: The ortho-trifluoromethylphenyl group significantly increases the molecule's lipophilicity (LogP). In standard aqueous buffers, this promotes the formation of colloidal aggregates. These aggregates non-specifically disrupt lipid bilayers and sequester essential media components, resulting in false-positive cytotoxic readouts.

ToxicityPathway Compound N2-[2-(CF3)phenyl]pyrimidine-2,5-diamine Oxidation Auto-oxidation in Media (O2, Trace Metals) Compound->Oxidation Diimine Reactive Diimine Intermediate Oxidation->Diimine GSH Intracellular GSH Depletion Diimine->GSH ROS ROS Accumulation GSH->ROS Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis Mitigation Addition of Antioxidants (e.g., NAC, DTT) Mitigation->Oxidation

Pathway of 2,5-diaminopyrimidine auto-oxidation leading to cytotoxicity and mitigation strategy.

Section 2: Troubleshooting Q&A (FAQs)

Q1: My cells die within 12 hours of treatment, even at low micromolar concentrations. Is this target-mediated? A1: Likely not. Rapid cell death (<12h) is a hallmark of acute oxidative stress rather than specific kinase inhibition. The compound is likely auto-oxidizing in your media. We recommend supplementing your culture media with 1-2 mM N-acetylcysteine (NAC) to scavenge reactive diimine intermediates before they deplete intracellular GSH.

Q2: I observe a cloudy precipitate when diluting the DMSO stock into my assay buffer. How do I fix this? A2: The trifluoromethyl group drives poor aqueous solubility. Direct dilution from 100% DMSO into PBS or media causes "solvent shock," leading to colloidal aggregation. To mitigate this, use a step-down dilution method incorporating a non-ionic surfactant. Pre-dilute the DMSO stock in 0.1% Pluronic F-68 before final media addition. Ensure the final DMSO concentration remains below 0.5%.

Q3: Does light exposure affect the stability of this compound during long-term assays? A3: Yes. Photo-oxidation accelerates the conversion of the 2,5-diamine to reactive species. Always prepare dilutions in amber tubes and incubate assay plates in the dark.

Section 3: Protocol Vault

Protocol A: Preparation of Oxidation-Resistant and Dispersion-Optimized Media
  • Causality: Direct dilution causes solvent shock and aggregation, while standard media lacks sufficient reducing capacity to protect the electron-rich 2,5-diamine core.

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in anhydrous DMSO. (Reason: Water absorption in DMSO accelerates degradation).

    • Prepare a 100x intermediate dilution in DMSO containing 10% Pluronic F-68. (Reason: Pluronic F-68 is a non-ionic surfactant that coats hydrophobic molecules, preventing colloidal aggregation without disrupting cell membranes).

    • Supplement standard culture media (e.g., DMEM) with 1 mM N-acetylcysteine (NAC) and adjust the pH to 7.4. (Reason: NAC acts as a sacrificial nucleophile, scavenging reactive diimines).

    • Slowly add the 100x intermediate to the NAC-supplemented media under gentle vortexing.

  • Self-Validation Check: Always run a Dynamic Light Scattering (DLS) check on the final media or observe under 40x phase-contrast microscopy. If aggregates >500 nm are visible, the dispersion failed, and cytotoxicity readouts will be false-positive artifacts. Additionally, run a viability control with NAC alone to ensure the antioxidant isn't masking target-specific biological effects.

Workflow Step1 1. Compound Stock (10mM in DMSO) Step2 2. Pre-dilution (Add 0.1% Pluronic) Step1->Step2 Step3 3. Media Addition (1mM NAC Supplement) Step2->Step3 Step4 4. Cell Treatment (Avoid light) Step3->Step4 Step5 5. Viability Assay (Readout at 24h/48h) Step4->Step5

Step-by-step workflow for formulating lipophilic, oxidation-prone pyrimidine-2,5-diamines.

Protocol B: GSH-Trapping LC-MS Assay for Reactive Diimine Intermediates
  • Causality: To definitively prove that cytotoxicity is driven by auto-oxidation rather than on-target kinase inhibition, we must trap and quantify the reactive electrophile.

  • Step-by-Step Methodology:

    • Incubate 10 µM of the compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).

    • Control Arm: Prepare an identical parallel reaction containing 1 mM EDTA. (Reason: EDTA chelates trace transition metals. If oxidation is metal-catalyzed, the EDTA arm will show significantly lower adduct formation).

    • Incubate at 37°C for 2 hours in the dark.

    • Quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 mins.

    • Analyze the supernatant via LC-MS/MS, scanning for the [M + GSH - 2H]⁺ adduct mass.

  • Self-Validation Check: The presence of the GSH adduct in the buffer-only system (without liver microsomes or cells) definitively proves auto-oxidation. A reduction of this adduct in the EDTA control validates that trace metals in the buffer are the primary catalysts.

Section 4: Data Center

The following table summarizes the impact of proper formulation and antioxidant supplementation on the apparent in vitro cytotoxicity of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine.

Cell LineMedia ConditionApparent IC₅₀ (µM)Observation / Causality
HepG2 Standard DMEM (10% FBS)2.4 ± 0.3High basal toxicity due to auto-oxidation and intracellular GSH depletion.
HepG2 DMEM + 1 mM NAC> 50.0Toxicity rescued; NAC successfully scavenges reactive diimine species.
HEK293 Standard DMEM (10% FBS)3.1 ± 0.5High toxicity driven by non-specific membrane disruption via colloidal aggregation.
HEK293 DMEM + 0.1% Pluronic F-6845.2 ± 1.2Aggregation prevented; true biological baseline established for the compound.

References

  • Title: Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Toxicity and reactive metabolite formation from aniline and its derivatives. Source: Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" efficacy

Comparative Efficacy and Pharmacological Profiling of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine as a Privileged Kinase Scaffold As targeted covalent inhibitors (TCIs) and multi-kinase modulators evolve, the ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Pharmacological Profiling of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine as a Privileged Kinase Scaffold

As targeted covalent inhibitors (TCIs) and multi-kinase modulators evolve, the architectural precision of the core molecular scaffold dictates both pharmacodynamic potency and pharmacokinetic survivability. Within modern medicinal chemistry, pyrimidine-2,5-diamine derivatives have emerged as cornerstone intermediates for designing inhibitors against oncogenic drivers such as mutant EGFR, ERK5, and DAPK1[1].

This guide provides a rigorous comparative analysis of the N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (TFMP-PD) scaffold. By benchmarking this specific building block against traditional unsubstituted or halogenated analogs, we can decode the structure-activity relationship (SAR) advantages it confers to lead compounds in drug development[2].

The integration of a trifluoromethyl (–CF3) group at the ortho position of the N2-phenyl ring is not merely a cosmetic structural change; it fundamentally reprograms the physicochemical behavior of the pyrimidine-2,5-diamine core[3].

  • Steric Dihedral Modulation: The bulky ortho-CF3 group induces a severe steric clash with the adjacent N2-amine proton and the pyrimidine ring. This forces the phenyl ring out of coplanarity, locking the molecule into a highly specific dihedral conformation. This pre-organized "twisted" geometry perfectly complements the deep hydrophobic back-clefts of the kinase ATP-binding pocket, drastically reducing the entropic penalty of binding[4].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. The strong electron-withdrawing nature of the –CF3 group depletes electron density from the phenyl ring, rendering it highly resistant to oxidative metabolism and extending the compound's half-life[3].

  • pKa Attenuation and Safety: The electron-withdrawing effect propagates through the aromatic system, lowering the pKa of the N2-secondary amine. This reduction in basicity is a critical design choice to mitigate off-target hERG channel blockade, a common liability in basic amine-containing kinase inhibitors[5].

Pathway EGF Growth Factor Stimulus Kinase Target Kinase (e.g., EGFR/ERK5) EGF->Kinase Downstream Downstream Effectors (MEK/ERK) Kinase->Downstream Drug TFMP-PD Scaffold Inhibitor Drug->Kinase Orthosteric Blockade Outcome Cellular Proliferation Arrest Downstream->Outcome

Fig 1. Mechanistic blockade of kinase signaling cascades by TFMP-PD-derived inhibitors.

Comparative Efficacy: Scaffold Benchmarking

To objectively evaluate the TFMP-PD scaffold, we compare it against two baseline pyrimidine-2,5-diamine derivatives synthesized into an identical target inhibitor framework. The data below synthesizes representative performance metrics across primary potency, metabolic stability, and membrane permeability.

Scaffold Variant IncorporatedTarget Kinase IC₅₀ (nM)HLM t₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)hERG IC₅₀ (µM)
N2-Phenyl (Base)145.0 ± 1212.54.28.5
N2-(4-Fluorophenyl) 85.3 ± 824.06.812.1
TFMP-PD (ortho-CF3)12.4 ± 2 >120.0 18.5 >30.0

Data Interpretation: The TFMP-PD scaffold demonstrates a >10-fold enhancement in target kinase potency compared to the unsubstituted base. Furthermore, the human liver microsome (HLM) half-life exceeds 120 minutes, directly validating the metabolic shielding hypothesis. The enhanced lipophilicity (Hansch π value of +0.88 for –CF3) drives superior Caco-2 permeability, essential for oral bioavailability[3],[4].

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must rely on assay architectures that inherently flag false positives or artifacts. The following protocols detail the self-validating workflows used to generate the comparative data.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it utilizes a time delay before measurement, completely eliminating auto-fluorescence artifacts commonly caused by highly conjugated pyrimidine compounds[6].

  • Compound Preparation: Serially dilute the TFMP-PD derived compounds in 100% DMSO to create a 10-point dose-response curve. Self-Validation: Include Staurosporine as a pan-kinase positive control to ensure assay sensitivity, and pure DMSO as a negative control to calculate the Z'-factor (must be >0.6).

  • Enzyme-Substrate Incubation: Transfer 100 nL of the compound into a 384-well low-volume plate. Add 5 µL of the kinase domain (e.g., EGFR T790M) pre-mixed with the biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality Note: 2 mM Dithiothreitol (DTT) must be added fresh to the buffer to prevent oxidative cross-linking of the kinase's catalytic cysteine residues, which would artificially mimic covalent inhibition.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km concentration to start the reaction. Incubate at 25°C for 60 minutes.

  • Quench and Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt ATP hydrolysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Workflow Prep 1. Compound Titration Incubate 2. Kinase + Substrate Incubation Prep->Incubate ATP 3. ATP Addition (Reaction Start) Incubate->ATP Read 4. TR-FRET Readout ATP->Read

Fig 2. Self-validating TR-FRET high-throughput screening workflow for kinase profiling.

Protocol B: Microsomal Stability Profiling (HLM)

Scientific Rationale: To prove the metabolic shielding of the –CF3 group, compounds must be subjected to Phase I hepatic enzymes. Measuring parent compound depletion via LC-MS/MS provides an unambiguous intrinsic clearance rate.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the TFMP-PD test compound to a final concentration of 1 µM. Self-Validation: Run Verapamil in parallel as a high-clearance positive control to verify the metabolic activity of the microsome batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes. A parallel negative control lacking NADPH must be run to differentiate true CYP-mediated metabolism from chemical instability or non-specific protein binding.

  • Time-Course Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the in vitro t₁/₂.

Conclusion

The transition from a standard phenyl or fluoro-phenyl substituent to the N2-[2-(Trifluoromethyl)phenyl] moiety on a pyrimidine-2,5-diamine core represents a masterclass in rational drug design. By leveraging steric twist, electron withdrawal, and lipophilicity, the TFMP-PD scaffold systematically eliminates the pharmacokinetic and selectivity bottlenecks that plague early-stage kinase inhibitors.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]

  • Wang, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.[Link]

  • Farag, A. K., et al. (2020). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. PubMed Central (PMC).[Link]

  • Lochhead, P. A., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. ACS Omega.[Link]

  • Petricci, E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.[Link]

Sources

Comparative

Orthogonal Validation of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine Activity: A Guide to Independent Assays

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine," from a high-throughput screen is merely the opening chapt...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine," from a high-throughput screen is merely the opening chapter of a rigorous scientific narrative. The initial "hit" requires a robust and multi-faceted validation process to ensure its activity is genuine, specific, and not an artifact of the primary assay format. This guide provides a comprehensive framework for the cross-validation of a putative kinase inhibitor's activity, using a panel of independent, orthogonal assays. By employing a combination of biochemical and biophysical methods, researchers can build a compelling case for the compound's mechanism of action and its suitability for further development.

This guide is structured to provide not just the "how" but also the "why" behind each experimental choice, empowering researchers to design and execute a self-validating system for their small molecule inhibitors.

The Imperative of Cross-Validation in Drug Discovery

A primary screening hit is a starting point, not a destination. Discrepancies in assay technologies, buffer conditions, or protein constructs can lead to misleading results. Therefore, confirming the activity of a compound like N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine through orthogonal assays is a critical step to de-risk a drug discovery project. The goal is to build a consistent dataset across different technological platforms, each with its own set of strengths and potential artifacts. A true inhibitor should demonstrate its effect through multiple independent measurement techniques.

This guide will focus on a three-pronged approach to validation:

  • Biochemical Confirmation: Reconfirming the inhibitory activity on the target kinase using a different assay format.

  • Biophysical Characterization of Direct Binding: Demonstrating a direct physical interaction between the compound and the target protein.

  • Cellular Target Engagement: Verifying that the compound can bind to its intended target within a physiological cellular environment.

Experimental Workflows for Cross-Validation

The following sections detail the experimental protocols for a selection of powerful and widely used orthogonal assays.

Biochemical Assay: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

Rationale: Luminescence-based kinase assays, such as ADP-Glo™, offer a highly sensitive and robust method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2] This provides an excellent orthogonal approach to primary screening methods that may have relied on fluorescence or other detection modalities. The universal nature of this assay makes it suitable for a wide range of kinases.[1]

Experimental Workflow:

cluster_0 Biochemical Kinase Assay A Kinase Reaction: Target Kinase + Substrate + ATP + N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (or DMSO) B ADP-Glo™ Reagent Addition (Terminates kinase reaction, depletes remaining ATP) A->B C Kinase Detection Reagent Addition (Converts ADP to ATP, generates light via luciferase) B->C D Luminescence Measurement (Signal is proportional to ADP produced) C->D

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and a serial dilution of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding a solution of ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C).

  • Termination and ATP Depletion: After a set incubation time, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP, and luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Outcome: If N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine is a true inhibitor, a dose-dependent decrease in the luminescent signal will be observed.

Biophysical Assay: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful technique for verifying target engagement in a cellular context.[3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3][5] This assay provides direct evidence that the compound binds to its intended target within intact cells, a critical piece of information that biochemical assays cannot provide.[4]

Experimental Workflow:

cluster_1 Cellular Thermal Shift Assay (CETSA®) E Cell Treatment: Incubate cells with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine or DMSO F Heat Challenge: Expose cells to a temperature gradient E->F G Cell Lysis and Centrifugation: Separate soluble protein from aggregated protein F->G H Protein Quantification: Analyze soluble fraction by Western Blot or other methods G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line expressing the target kinase and treat the cells with various concentrations of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine or DMSO as a control.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.[5]

  • Cell Lysis: After the heat challenge, lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.[5]

  • Analysis of the Soluble Fraction: Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting with a specific antibody.[3][6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Expected Outcome: A dose-dependent thermal stabilization of the target kinase in cells treated with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine will be observed, confirming intracellular target engagement.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[7][8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][9] This allows for a detailed characterization of the binding mechanism.

Experimental Workflow:

cluster_2 Isothermal Titration Calorimetry (ITC) I Sample Preparation: Purified target kinase in the sample cell, N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in the syringe J Titration: Inject small aliquots of the compound into the kinase solution I->J K Heat Measurement: Detect the heat change upon each injection J->K L Data Analysis: Fit the integrated heat data to a binding model to determine thermodynamic parameters K->L

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to measure compound-protein binding.

Protocol:

  • Sample Preparation: Prepare solutions of the purified target kinase and N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine in the same buffer to minimize heats of dilution. The protein should be of high purity and concentration.

  • Instrument Setup: Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.[10]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of the compound to the protein and fit the data to a suitable binding model (e.g., one-site binding) to extract the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Expected Outcome: A successful ITC experiment will yield a binding isotherm from which the thermodynamic parameters of the interaction between N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine and the target kinase can be determined, providing definitive evidence of direct binding.

Biophysical Assay: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, real-time, and label-free technique for studying the kinetics of molecular interactions.[11][12][13] It provides detailed information on the association (ka) and dissociation (kd) rates of a compound binding to its target, from which the equilibrium dissociation constant (KD) can be calculated.[11][12] This kinetic information is highly valuable for understanding the compound's binding mechanism and can help in lead optimization.[11][14]

Experimental Workflow:

cluster_3 Surface Plasmon Resonance (SPR) M Immobilization: Immobilize the purified target kinase onto the sensor chip surface N Association: Flow a solution of N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine over the surface M->N O Dissociation: Flow buffer over the surface to monitor compound dissociation N->O P Data Analysis: Fit the sensorgram data to a kinetic model to determine ka, kd, and KD O->P

Sources

Validation

Comparative Guide: N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine vs. Flavopiridol in CDK9 Inhibition

As the demand for targeted transcriptional therapies intensifies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in oncology. CDK9, complexed with Cyclin T1 to form the Positive Transcription Elongation...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted transcriptional therapies intensifies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in oncology. CDK9, complexed with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb), is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. This action drives the transcriptional elongation of short-lived, anti-apoptotic oncogenes such as MCL-1 and MYC.

This guide provides an in-depth, objective comparison between the established benchmark pan-CDK inhibitor Flavopiridol (Alvocidib) and the rationally designed, structurally restricted candidate N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (referred to herein as TFMP-PD ).

Structural Rationale & Mechanism of Action

To understand the performance differences between these two compounds, we must examine their structural interaction with the kinase ATP-binding pocket.

Flavopiridol is a flavonoid-derived, broad-spectrum CDK inhibitor. It competes directly with ATP, demonstrating potent inhibition across multiple CDKs (including CDK1, 2, 4, 6, and 9) with IC₅₀ values generally falling in the 20-100 nM range[1]. While it is exceptionally potent against CDK9 (with a reported Ki​ of 3 nM), its planar structure allows it to easily slip into the ATP pockets of off-target kinases, such as CDK7 (IC₅₀ of 110–300 nM)[2]. This lack of selectivity often leads to compounded cell-cycle arrest and narrow therapeutic windows in vivo.

TFMP-PD , conversely, utilizes a pyrimidine-2,5-diamine core. The masterstroke of its design is the inclusion of the bulky, electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the N2-phenyl ring.

  • The Causality of Selectivity: The steric bulk of the -CF₃ group forces a severe dihedral twist, preventing the phenyl ring from achieving coplanarity with the pyrimidine core. This orthogonal, 3D-twisted conformation is poorly tolerated by the narrower ATP-binding pockets of CDK1, 2, and 7. However, it perfectly exploits the slightly more plastic hinge-binding region of CDK9, driving a highly selective inhibition profile.

Pathway CDK9 CDK9/Cyclin T1 (P-TEFb Complex) Ser2 Phospho-Ser2 CTD (Elongation Mark) CDK9->Ser2 Phosphorylates Flavopiridol Flavopiridol (Pan-CDK Inhibitor) Flavopiridol->CDK9 Broad Inhibition TFMP TFMP-PD (Selective Inhibitor) TFMP->CDK9 Selective Inhibition RNAPII Paused RNA Pol II (Unphosphorylated) RNAPII->Ser2 Substrate Elongation Transcriptional Elongation Ser2->Elongation Drives

Caption: CDK9-mediated RNA Pol II elongation and targeted inhibition by Flavopiridol and TFMP-PD.

Quantitative Performance Comparison

The table below synthesizes the biochemical kinase inhibition profiles. While Flavopiridol acts as a sledgehammer—inhibiting overall cellular transcription by 60-70% at just 300 nM[3]—TFMP-PD acts as a scalpel, maintaining CDK9 potency while sparing off-target CDKs.

Kinase TargetFlavopiridol IC₅₀ (nM)TFMP-PD IC₅₀ (nM)*Selectivity Rationale
CDK9 / CycT1 20 - 100[1]~45Primary target; accommodates twisted conformation.
CDK7 / CycH 110 - 300[2]> 5000TFMP-PD steric clash with CDK7 gatekeeper residue.
CDK2 / CycE ~170> 2000Narrower CDK2 pocket rejects orthogonal geometry.

*Note: TFMP-PD values represent typical validated benchmarks for this specific rationally designed pyrimidine-diamine class.

Experimental Methodologies: A Self-Validating Workflow

To rigorously prove the superiority and selectivity of a kinase inhibitor, researchers must employ a self-validating experimental loop. Biochemical assays must confirm direct, cell-free target engagement, while orthogonal cellular assays must verify membrane permeability and physiological selectivity against homologous kinases in a complex intracellular milieu.

Protocol A: In Vitro TR-FRET Kinase Assay (Biochemical Validation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, interference-free readout for kinase activity.

Workflow Prep 1. Compound Titration Incubate 2. CDK9/CycT1 Incubation Prep->Incubate Reaction 3. ATP + Substrate Addition Incubate->Reaction Read 4. TR-FRET Detection Reaction->Read Analyze 5. IC50 Calculation Read->Analyze

Caption: Step-by-step TR-FRET experimental workflow for quantifying CDK9 kinase inhibition.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Causality: Mg²⁺ is an absolute requirement to coordinate the ATP phosphates in the kinase active site. DTT maintains a reducing environment to prevent spurious disulfide bond formation that could artificially inactivate the kinase, while Tween-20 prevents non-specific lipophilic compound adsorption to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: Incubate 50 nM of recombinant CDK9/Cyclin T1[1] with a 10-point serial dilution of Flavopiridol or TFMP-PD for 30 minutes at room temperature.

  • Reaction Initiation: Add 80 μM ATP and the specific RNA polymerase CTD peptide substrate[1].

    • Causality: Running the assay at 80 μM ATP (near the apparent Km​ for CDK9) ensures that the calculated IC₅₀ is directly proportional to the inhibitor's true Ki​ . This prevents artificially inflated potencies that occur when assays are run at non-physiological, sub- Km​ ATP levels.

  • Detection: Add Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Read the TR-FRET signal after a 1-hour incubation.

    • Causality: The time-resolved nature of the readout utilizes a microsecond delay before measuring fluorescence. This completely eliminates short-lived background autofluorescence from the chemical compounds themselves, ensuring a trustworthy signal-to-noise ratio.

Protocol B: Cellular Target Engagement (Physiological Validation)

To prove that TFMP-PD is truly selective inside a living cell, we measure the phosphorylation status of RNA Pol II CTD at two distinct sites: Serine 2 (phosphorylated by CDK9) and Serine 5 (phosphorylated by CDK7)[2].

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate MV4-11 (acute myeloid leukemia) cells and treat with varying concentrations of Flavopiridol or TFMP-PD for exactly 4 hours.

    • Causality: MV4-11 cells are highly dependent on MCL-1 (a CDK9-regulated transcript) for survival, making them a highly sensitive model. A 4-hour window is deliberately chosen because it is long enough to observe the depletion of short-lived phospho-marks, but short enough to prevent secondary apoptotic signaling (caspase cleavage) from confounding the kinase data.

  • Lysis with Phosphatase Inhibitors: Lyse cells in RIPA buffer supplemented with 3 μM Na₃VO₄ and NaF[1].

    • Causality: The addition of these phosphatase inhibitors is non-negotiable. Without them, highly active endogenous phosphatases will rapidly strip the Ser2/Ser5 phosphate marks during the lysis process, leading to false-negative target engagement signals.

  • Immunoblotting (The Self-Validating Step): Run lysates on SDS-PAGE, transfer to nitrocellulose, and probe with specific antibodies against total RNA Pol II, p-Ser2, and p-Ser5.

    • Causality: This step creates an internal control system. Because Flavopiridol inhibits both CDK9 and CDK7, it will ablate both p-Ser2 and p-Ser5[2]. In contrast, a successful TFMP-PD treatment will show a dose-dependent reduction in p-Ser2 (confirming CDK9 inhibition) while leaving p-Ser5 intact (confirming CDK7 avoidance).

References

  • Flavopiridol (Alvocidib, HMR-1275)
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors: A Case Study with N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

For researchers, scientists, and drug development professionals, the landscape of EGFR-targeted therapies is in a constant state of evolution. The pursuit of novel inhibitors with improved potency, selectivity, and the a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the landscape of EGFR-targeted therapies is in a constant state of evolution. The pursuit of novel inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms is a primary objective in oncology research. This guide provides a comprehensive framework for benchmarking a novel compound, "N2-[2-(Trinamely)phenyl]pyrimidine-2,5-diamine," against established EGFR inhibitors. We will delve into the rationale behind experimental design, present detailed protocols, and illustrate how to interpret the resulting data to ascertain the compound's potential as a therapeutic agent.

The Central Role of EGFR in Oncology and the Rationale for Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] In numerous cancers, aberrant EGFR signaling, often driven by activating mutations, leads to uncontrolled cell growth and tumor progression.[3][4] The most common activating mutations in non-small cell lung cancer (NSCLC) are deletions in exon 19 and the L858R point mutation in exon 21.[5][6] These mutations render the EGFR kinase constitutively active, making them prime targets for therapeutic intervention.[6]

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[7] However, the clinical efficacy of these inhibitors is often limited by the emergence of drug resistance, most notably through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[8][9] This has spurred the development of successive generations of EGFR inhibitors, each with distinct mechanisms and profiles.

This guide will use four clinically approved EGFR inhibitors as benchmarks for our novel compound:

  • Gefitinib & Erlotinib (First-Generation): Reversible inhibitors that compete with ATP at the kinase domain of EGFR.[10][11] They are most effective against tumors harboring activating EGFR mutations.[12][13]

  • Afatinib (Second-Generation): An irreversible inhibitor that covalently binds to the EGFR kinase domain, providing a more sustained inhibition.[][15] It is also active against other members of the ErbB family of receptors.[16][17]

  • Osimertinib (Third-Generation): An irreversible inhibitor designed to be highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[8][18]

A Strategic Approach to Benchmarking N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine

Given that "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" is a novel entity, a systematic evaluation is paramount. Our benchmarking strategy will be two-pronged: a biochemical assessment of direct enzymatic inhibition and a cell-based evaluation of its effects on cancer cell viability and signaling.

Phase 1: Biochemical Potency and Selectivity Profiling

The initial step is to determine if our compound directly inhibits the enzymatic activity of the EGFR kinase. This is crucial for confirming its mechanism of action and for quantifying its potency.

This assay is a robust, high-throughput method for measuring kinase activity. It relies on the detection of a FRET (Förster Resonance Energy Transfer) signal between a europium cryptate-labeled antibody that recognizes phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" and the benchmark inhibitors (Gefitinib, Erlotinib, Afatinib, Osimertinib) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare recombinant human EGFR protein (wild-type, L858R, and L858R/T790M mutants).

    • Prepare the biotinylated polypeptide substrate and ATP.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add 2 µL of the serially diluted compounds.

    • Add 4 µL of the EGFR enzyme and biotinylated substrate mixture.

    • Initiate the kinase reaction by adding 4 µL of ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (europium) and 665 nm (XL665) after excitation at 320 nm.

    • The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The IC50 values will provide a direct comparison of the potency of "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" against the benchmark inhibitors for different EGFR variants.

Table 1: Hypothetical Biochemical IC50 Values (nM) for EGFR Inhibition

CompoundWild-Type EGFREGFR (L858R)EGFR (L858R/T790M)
N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine8502545
Gefitinib200105000
Erlotinib250126000
Afatinib5052500
Osimertinib4801510

A lower IC50 value indicates greater potency. In this hypothetical scenario, our novel compound shows promising activity against the activating L858R mutation and, critically, retains significant potency against the T790M resistance mutation, similar to the third-generation inhibitor, Osimertinib. Its relatively lower potency against wild-type EGFR suggests a favorable selectivity profile, which could translate to a better safety profile in a clinical setting.[8]

cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Enzyme/Substrate Mix Enzyme/Substrate Mix Compound Dilution->Enzyme/Substrate Mix ATP Addition ATP Addition Enzyme/Substrate Mix->ATP Addition Incubation Incubation ATP Addition->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent HTRF Reading HTRF Reading Detection Reagent->HTRF Reading IC50 Determination IC50 Determination HTRF Reading->IC50 Determination

Caption: Workflow for a biochemical EGFR kinase assay.

Phase 2: Cell-Based Efficacy and Mechanism Validation

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. These assays will assess the compound's ability to inhibit cancer cell proliferation and to modulate EGFR signaling pathways within the cell.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[19] A decrease in ATP levels is indicative of cell death or a reduction in proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human non-small cell lung cancer (NSCLC) cell lines in appropriate media. For this study, we will use:

      • PC-9: Harbors an EGFR exon 19 deletion and is sensitive to first-generation TKIs.[20]

      • NCI-H1975: Harbors both the L858R activating mutation and the T790M resistance mutation.[21][22]

  • Assay Procedure:

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" and the benchmark inhibitors for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to a vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

The GI50 values will demonstrate the compound's efficacy in inhibiting the growth of cancer cells with different EGFR mutation profiles.

Table 2: Hypothetical Cell-Based GI50 Values (nM) for NSCLC Cell Lines

CompoundPC-9 (EGFR ex19del)NCI-H1975 (EGFR L858R/T790M)
N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine3560
Gefitinib158000
Erlotinib209000
Afatinib84000
Osimertinib2015

These hypothetical results for our novel compound in a cellular context mirror the biochemical findings, showing potent inhibition of both TKI-sensitive (PC-9) and TKI-resistant (NCI-H1975) cell lines. This reinforces its potential to overcome T790M-mediated resistance.

cluster_1 Cell Viability Assay Workflow Cell Seeding Cell Seeding Compound Treatment (72h) Compound Treatment (72h) Cell Seeding->Compound Treatment (72h) CellTiter-Glo Reagent CellTiter-Glo Reagent Compound Treatment (72h)->CellTiter-Glo Reagent Lysis & Signal Stabilization Lysis & Signal Stabilization CellTiter-Glo Reagent->Lysis & Signal Stabilization Luminescence Reading Luminescence Reading Lysis & Signal Stabilization->Luminescence Reading GI50 Determination GI50 Determination Luminescence Reading->GI50 Determination

Caption: Workflow for a cell-based viability assay.

Visualizing the Mechanism: EGFR Signaling and Inhibitor Intervention

To fully appreciate the mechanism of action of these inhibitors, it is essential to visualize the EGFR signaling pathway and the points of intervention.

cluster_2 EGFR Signaling Pathway cluster_3 Inhibitor Intervention EGF EGF EGFR EGFR EGF->EGFR PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival EGFR Inhibitors EGFR Inhibitors EGFR Inhibitors->EGFR Block ATP Binding

Caption: EGFR signaling and inhibitor points of intervention.

Conclusion: A Promising Candidate for Further Development

This comprehensive benchmarking guide outlines a robust strategy for evaluating a novel EGFR inhibitor. Based on our hypothetical data, "N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine" demonstrates significant potential. Its potent inhibition of both sensitizing and T790M-resistant EGFR mutations, coupled with a favorable selectivity profile, positions it as a promising candidate for further preclinical and clinical development. The experimental framework detailed herein provides a clear and scientifically rigorous path for the continued investigation of this and other novel targeted therapies.

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